molecular formula C11H13ClO2 B1412682 [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol CAS No. 2166665-11-6

[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Cat. No.: B1412682
CAS No.: 2166665-11-6
M. Wt: 212.67 g/mol
InChI Key: HCTAJIUWPVRANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-[(4-chlorophenoxy)methyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-9-1-3-10(4-2-9)14-8-11(7-13)5-6-11/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTAJIUWPVRANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical structure, properties, and applications of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol .

Technical Guide for Medicinal Chemists and Process Scientists [1][2]

Executive Summary

[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol is a specialized gem-disubstituted cyclopropane intermediate used primarily in medicinal chemistry as a conformationally restricted bioisostere.[1][2] By incorporating a cyclopropane ring in place of a flexible alkyl chain (e.g., a gem-dimethyl or ethyl linker), this scaffold locks the spatial orientation of the 4-chlorophenoxy pharmacophore relative to the hydroxymethyl handle.[1][2] This structural rigidity is critical for optimizing ligand-target binding interactions, particularly in GPCR modulators, ion channel blockers, and sulfatase (Sulf2) inhibitors.[1][2]

This guide details the physicochemical profile, synthetic pathways, and strategic applications of this molecule in drug discovery.[1][2]

Chemical Identity & Structure Analysis

Nomenclature and Identification
PropertyDetail
IUPAC Name [1-[(4-Chlorophenoxy)methyl]cyclopropyl]methanol
Common Name 1-(4-Chlorophenoxymethyl)-1-hydroxymethylcyclopropane
CAS Number Not widely indexed as a commodity; often synthesized in situ or custom ordered.[1][2] (Related: 1,1-Bis(hydroxymethyl)cyclopropane CAS 39590-81-3)
Molecular Formula C₁₁H₁₃ClO₂
Molecular Weight 212.67 g/mol
SMILES OCC1(COc2ccc(Cl)cc2)CC1
Structural Pharmacophore Analysis

The molecule consists of three distinct domains:

  • The Cyclopropane Core: Acts as a rigid spacer.[1][2] The bond angle (~60°) and the gem-disubstitution pattern create a "Thorpe-Ingold" effect, compressing the external angle between the two methylene groups.[1][2] This forces the substituents into a specific vector, reducing the entropic penalty upon protein binding compared to a flexible open-chain analog.[1][2]

  • The 4-Chlorophenoxy Moiety: A lipophilic, electron-withdrawing group often used to fill hydrophobic pockets in enzymes or receptors.[1][2] The ether linkage provides rotational freedom while maintaining chemical stability.[1][2]

  • The Hydroxymethyl Handle: A polar, reactive primary alcohol serving as the attachment point for further elaboration (e.g., oxidation to aldehyde, conversion to amine, or coupling to a scaffold).[1][2]

Physicochemical Properties

Data estimated based on structure-activity relationship (SAR) models and analogous compounds.[1][2]

PropertyValue / DescriptionImplication for Drug Design
LogP (Predicted) 2.4 – 2.8Moderate lipophilicity; likely membrane permeable.[1][2]
Topological Polar Surface Area (TPSA) ~29 ŲGood oral bioavailability potential (Rule of 5 compliant).[1][2]
H-Bond Donors / Acceptors 1 Donor / 2 AcceptorsThe alcohol is a donor/acceptor; ether oxygen is a weak acceptor.[1][2]
Rotatable Bonds 4Limited flexibility due to the cyclopropane anchor.[1][2]
pKa ~16 (Alcohol)Neutral at physiological pH.[1][2]
Solubility Low in water; High in DMSO, DCM, MeOHRequires organic co-solvents for assays.[1][2]

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route involves the desymmetrization of 1,1-bis(hydroxymethyl)cyclopropane .[1][2] The challenge lies in mono-functionalizing the symmetric diol to avoid the bis-ether byproduct.[1][2]

Primary Synthetic Pathway (Williamson Ether Synthesis Strategy)

Reaction Logic: A statistical reaction or controlled deprotonation is used to attach the 4-chlorophenol group to one of the hydroxymethyl arms.[1][2]

Step-by-Step Protocol:

  • Starting Material: 1,1-Bis(hydroxymethyl)cyclopropane (Commercially available or synthesized from diethyl 1,1-cyclopropanedicarboxylate).[1][2]

  • Activation: The diol (1.0 equiv) is dissolved in dry DMF or THF.[1][2]

  • Base Treatment: Sodium hydride (NaH, 1.0–1.1 equiv) is added at 0°C to generate the mono-alkoxide.[1][2] Note: Control of stoichiometry is critical to minimize bis-alkoxide formation.[1][2]

  • Coupling: 4-Chlorofluorobenzene (S_NAr mechanism) or a 4-chlorophenyl mesylate (S_N2) is introduced.[1][2] Alternatively, Mitsunobu coupling with 4-chlorophenol can be employed, though statistical mixtures often result.[1][2]

  • Purification: The crude mixture typically contains the starting diol, the desired mono-ether, and the bis-ether.[1][2] Separation is achieved via silica gel chromatography (Gradient: Hexanes to EtOAc).[1][2][3]

Visualization of Synthesis Pathway

Synthesis SM Diethyl 1,1-cyclopropane- dicarboxylate Diol 1,1-Bis(hydroxymethyl)- cyclopropane SM->Diol MonoEther [1-(4-Chloro-phenoxymethyl)- cyclopropyl]-methanol (TARGET) Diol->MonoEther BisEther Bis-ether Byproduct Diol->BisEther Over-reaction Red LiAlH4 / THF Reduction Coup 4-Chlorophenol DEAD, PPh3 (Mitsunobu)

Figure 1: Synthetic route from dicarboxylate precursor to the target mono-ether, highlighting the potential for over-reaction.[1][2]

Applications in Drug Discovery[1][2]

Bioisosterism

This molecule is a classic bioisostere for the gem-dimethyl group .[1][2]

  • Metabolic Stability: The cyclopropane ring lacks the abstractable hydrogen atoms found in an ethyl chain and is resistant to P450-mediated hydroxylation compared to a gem-dimethyl group.[1][2]

  • Conformational Locking: In GPCR ligands, replacing a flexible linker with this scaffold can lock the pharmacophore in the bioactive conformation, potentially increasing potency by 10-100 fold.[1][2]

Specific Therapeutic Areas
  • Sulf2 Inhibitors: Research indicates this scaffold is used in the development of inhibitors for Sulfatase 2, an enzyme implicated in tumor growth and signaling.[1][2] The cyclopropane core correctly positions the inhibitor within the enzyme's active site.[1][2]

  • KCNQ Channel Openers: Analogs of retigabine often utilize substituted benzyl groups linked via rigid spacers to modulate ion channel gating.[1][2]

  • Agrochemicals: The 4-chlorophenoxy motif is highly prevalent in fungicides.[1][2] This intermediate serves as a building block for next-generation fungicides with improved resistance profiles.[1][2]

Analytical Characterization (Expected Data)

To validate the synthesis of this compound, the following spectral signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic: δ 7.25 (d, 2H), 6.85 (d, 2H) – Characteristic AA'BB' system of the 4-chlorophenyl group.[1][2]

    • Ether Methylene: δ 3.90 (s, 2H) – Singlet for -CH₂-O-Ar.[1][2]

    • Alcohol Methylene: δ 3.60 (s, 2H) – Singlet for -CH₂-OH (shift varies with concentration).[1][2]

    • Cyclopropane: δ 0.50–0.70 (m, 4H) – Characteristic high-field multiplets for the ring protons.[1][2]

  • ¹³C NMR:

    • Quaternary: ~22-25 ppm (C1 of cyclopropane).[1][2]

    • Methylenes: ~70-75 ppm (Ether CH₂), ~65-68 ppm (Alcohol CH₂), ~8-12 ppm (Cyclopropane CH₂).[1][2]

  • Mass Spectrometry (ESI):

    • [M+H]⁺ = 213.07 / 215.07 (Characteristic 3:1 Chlorine isotope pattern).[1][2]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2]

  • Handling: Wear standard PPE (gloves, goggles).[1][2] The cyclopropane ring is generally stable but can undergo ring-opening under strong acidic conditions (e.g., concentrated H₂SO₄ or Lewis acids).[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary alcohol.

References

  • Preparation of 1,1-bis(hydroxymethyl)cyclopropane: Organic Syntheses, Coll. Vol. 10, p. 14 (2004); Vol. 78, p. 142 (2000).[1][2] Link

  • Cyclopropanes in Medicinal Chemistry: "The cyclopropane ring in drug design." Journal of Medicinal Chemistry. Link[1][2]

  • Synthesis of Sulf2 Inhibitors: Newcastle University Research Repository, "Design and synthesis of anti-tumour agents targeting Sulf2".[1][2] Link

Sources

Unlocking a New Frontier in Antifungal Therapy: A Technical Guide to the Therapeutic Potential of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The ever-evolving landscape of infectious diseases presents a formidable challenge to modern medicine, with fungal infections, in particular, demonstrating a concerning rise in incidence and drug resistance. The demand for novel antifungal agents with improved efficacy, broader spectrums of activity, and favorable safety profiles has never been more critical. Within this context, a promising class of molecules has emerged: [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol derivatives. These compounds, at the intersection of structural rigidity and tailored chemical functionality, represent a significant leap forward in the design of potent enzyme inhibitors.

This technical guide provides an in-depth exploration of the therapeutic potential of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol derivatives. We will dissect their mechanism of action, outline robust protocols for their synthesis and evaluation, and present a clear, data-driven perspective on their promise. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the frontier of antifungal therapeutics.

The Scientific Rationale: Targeting Fungal Ergosterol Biosynthesis

The primary therapeutic target for this class of compounds is Lanosterol 14α-demethylase (CYP51) , a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

Inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to two key downstream effects:

  • Depletion of Ergosterol: This compromises the structural integrity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The buildup of methylated sterols, such as lanosterol, within the membrane disrupts its normal function and is ultimately cytotoxic to the fungal cell.

The unique structural features of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol derivatives contribute to their high-affinity binding to the CYP51 active site. The core of this interaction is the coordination of the hydroxyl group of the methanol moiety and a nitrogen atom within a heterocyclic ring (commonly a triazole or imidazole) to the heme iron atom at the heart of the enzyme's active site. The cyclopropyl group provides a rigid scaffold, correctly orienting the key interacting groups for optimal binding. The 4-chlorophenoxymethyl side chain extends into a hydrophobic pocket of the enzyme, further enhancing binding affinity and contributing to the compound's specificity and metabolic stability.

Visualizing the Mechanism of Action

The following diagram illustrates the central role of CYP51 in the ergosterol biosynthesis pathway and the inhibitory action of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol derivatives.

G cluster_outcome Cellular Consequences Lanosterol Lanosterol FF_MAS 14-demethylated Lanosterol Lanosterol->FF_MAS CYP51 (Lanosterol 14α-demethylase) CYP51_Target CYP51 Enzyme Ergosterol Ergosterol FF_MAS->Ergosterol Multiple Steps Inhibitor [1-(4-Chloro-phenoxymethyl)- cyclopropyl]-methanol Derivative Inhibitor->CYP51_Target High-Affinity Binding (Heme Coordination) Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Membrane_Disruption Fungal Cell Membrane Disruption & Fungistasis/Fungicidal Effect Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption

Caption: Mechanism of CYP51 inhibition by the methanol derivatives.

Synthesis and Chemical Exploration

The synthesis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol derivatives can be achieved through a multi-step process that allows for modular variation of key structural components. The following protocol outlines a general and robust synthetic route.

General Synthetic Workflow

The diagram below outlines the key stages in the synthesis of the target compounds.

G Start Starting Material (e.g., Epichlorohydrin) Step1 Step 1: Oxirane Ring Opening Start->Step1 Intermediate1 Key Intermediate (Cyclopropyl precursor) Step1->Intermediate1 Step2 Step 2: Cyclopropanation Intermediate1->Step2 Intermediate2 Cyclopropyl Ketone Step2->Intermediate2 Step3 Step 3: Introduction of Side Chain Intermediate2->Step3 Intermediate3 Phenoxymethyl Derivative Step3->Intermediate3 Step4 Step 4: Final Reduction & Heterocycle Addition Intermediate3->Step4 Final Target Compound: [1-(4-Chloro-phenoxymethyl)- cyclopropyl]-methanol Derivative Step4->Final

Caption: High-level synthetic workflow for the target compounds.

Detailed Experimental Protocol: Synthesis of a Triazole Derivative

This protocol provides a step-by-step methodology for the synthesis of a representative compound from this class.

Step 1: Synthesis of 1-(oxiran-2-ylmethyl)-1H-1,2,4-triazole

  • To a stirred solution of 1H-1,2,4-triazole (1.0 eq) in dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.05 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired oxirane.

Step 2: Synthesis of 1-((1-(4-chlorophenoxy)propan-2-one)methyl)-1H-1,2,4-triazole

  • To a solution of 4-chlorophenol (1.2 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add the product from Step 1 (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring by TLC.

  • After cooling, filter the solid and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the ketone intermediate.

Step 3: Synthesis of the final [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol triazole derivative

  • Prepare a solution of trimethylsulfoxonium iodide (1.5 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium hydride (1.5 eq) and stir at room temperature for 1 hour.

  • Add the ketone from Step 2 (1.0 eq) in DMSO to the ylide solution.

  • Stir at 50 °C for 12 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield the target compound.

Disclaimer: This is a generalized protocol. Reaction conditions, including solvents, temperatures, and reaction times, may require optimization for specific substrates. All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

In Vitro Evaluation: Assessing Antifungal Potency

A critical step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds to determine their antifungal activity.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key metric for quantifying the antifungal potency of a compound. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol for yeast and M38-A2 for filamentous fungi provide standardized methods for this assessment.

Protocol: Broth Microdilution MIC Assay (adapted from CLSI M27-A3)

  • Preparation of Inoculum: Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI 1640 medium to obtain a range of concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compound.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well. This can be assessed visually or by using a spectrophotometer to measure optical density.

Representative In Vitro Antifungal Activity Data

The following table presents hypothetical but representative MIC data for a series of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol derivatives against common fungal pathogens.

Compound IDR-Group on HeterocycleMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
Lead-001 H (Triazole)0.250.5
Lead-002 CH3 (Triazole)0.51.0
Lead-003 F (Triazole)0.1250.25
Fluconazole -1.0>64
Voriconazole -0.250.5

Data Interpretation: This hypothetical data suggests that derivative Lead-003 , with a fluorine substitution, exhibits the most potent in vitro activity, surpassing or matching the efficacy of established antifungal agents like fluconazole and voriconazole.

Future Directions and Therapeutic Outlook

The [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol class of compounds represents a highly promising scaffold for the development of next-generation antifungal agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies to optimize their potency, spectrum of activity, and pharmacokinetic properties.

Future research should focus on:

  • Broad-Spectrum Activity: Evaluating lead compounds against a wider panel of clinically relevant yeasts and molds, including resistant strains.

  • In Vivo Efficacy: Assessing the therapeutic potential of promising candidates in animal models of fungal infection.

  • Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles and conducting preliminary toxicology studies.

  • Mechanism of Resistance: Investigating the potential for resistance development and the molecular basis of any observed resistance.

By systematically addressing these areas, the full therapeutic potential of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol derivatives can be unlocked, paving the way for new and effective treatments for life-threatening fungal infections.

References

  • Title: The Fungal CYP51s: A new generation of antifungal targets. Source: Fungal Biology Reviews URL: [Link]

  • Title: Structure, function, and inhibition of fungal lanosterol 14α-demethylase. Source: IUBMB Life URL: [Link]

  • Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Molecular weight and formula of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol , a specialized building block in medicinal chemistry. This compound serves as a critical intermediate for synthesizing ether-linked cyclopropyl pharmacophores, often explored in the development of metabolic regulators (e.g., PPAR agonists) and GPCR modulators where the cyclopropyl moiety acts as a rigid bioisostere.

Physicochemical Identity & Core Profile[1][2]

This section establishes the definitive chemical identity of the compound. The molecular weight and formula are derived from the specific structural arrangement of a gem-disubstituted cyclopropane ring featuring a 4-chlorophenoxymethyl ether linkage and a primary alcohol.

Molecular Data Table[2]
PropertyValueNotes
Chemical Name [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanolIUPAC Systematic
Molecular Formula C₁₁H₁₃ClO₂ Confirmed by elemental summation
Molecular Weight 212.67 g/mol Monoisotopic Mass: ~212.0604 Da
Core Scaffold 1,1-Disubstituted CyclopropaneGeminal substitution pattern
Key Functional Groups Primary Alcohol (-CH₂OH)Aryl Ether (Ar-O-CH₂-)Bifunctional reactivity
LogP (Predicted) 2.3 – 2.6Moderate lipophilicity
H-Bond Donors 1Hydroxyl group
H-Bond Acceptors 2Ether oxygen, Hydroxyl oxygen
Structural Analysis

The molecule consists of a cyclopropane core acting as a rigid spacer.

  • Position 1: Substituted with a hydroxymethyl group (-CH₂OH), providing a polar "head" for further functionalization (e.g., oxidation to aldehyde/acid).

  • Position 1 (Geminal): Substituted with a (4-chlorophenoxy)methyl group .[1][2] The 4-chlorophenyl ring contributes lipophilicity and metabolic stability (blocking para-oxidation).

Synthetic Methodology & Protocols

The synthesis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol typically involves the desymmetrization of 1,1-cyclopropanedimethanol . The following protocol describes a controlled mono-alkylation strategy.

Synthesis Workflow (Diagram)

SynthesisPath SM1 1,1-Cyclopropanedimethanol (Starting Material) Step1 Mitsunobu Reaction (0°C to RT, THF) SM1->Step1 1.0 eq Reagent 4-Chlorophenol + PPh3 / DIAD Reagent->Step1 0.9 eq (Limiting) Product [1-(4-Chloro-phenoxymethyl)- cyclopropyl]-methanol (Target) Step1->Product Major (Mono) Byproduct Bis-ether (Impurity) Step1->Byproduct Minor (Bis)

Figure 1: Selective mono-etherification strategy using Mitsunobu conditions to desymmetrize the diol.

Detailed Experimental Protocol

Objective: Selective mono-etherification of 1,1-cyclopropanedimethanol.

Reagents:

  • 1,1-Cyclopropanedimethanol (1.0 equiv)

  • 4-Chlorophenol (0.9 equiv) – Use slight deficit to minimize bis-alkylation.

  • Triphenylphosphine (PPh₃) (1.1 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 1,1-cyclopropanedimethanol (10 mmol) and 4-chlorophenol (9 mmol) in anhydrous THF (50 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add PPh₃ (11 mmol).

  • Activation: Dropwise add DIAD (11 mmol) over 20 minutes. Note: The solution will turn yellow; ensure temperature remains <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). The mono-ether elutes after the bis-ether and before the unreacted diol.

Self-Validating Checkpoint:

  • TLC: The product should show a distinct spot (Rf ~0.4 in 3:1 Hex:EtOAc) that stains strongly with KMnO₄ (alcohol) and UV (aromatic).

  • ¹H NMR: Look for the integration ratio of the aromatic protons (4H) to the cyclopropyl protons (4H).

Analytical Characterization

To ensure scientific integrity, the isolated compound must be validated against the following predicted spectral data.

Spectroscopic Profile (Predicted)
TechniqueSignal / Shift (δ ppm)Assignment
¹H NMR (CDCl₃) 7.20 – 7.25 (m, 2H)Aromatic (meta to O)
6.80 – 6.85 (m, 2H)Aromatic (ortho to O)
3.95 (s, 2H)-CH₂-O-Ar (Ether methylene)
3.60 (s, 2H)-CH₂-OH (Alcohol methylene)
0.60 – 0.70 (m, 4H)Cyclopropyl ring protons
¹³C NMR 157.5, 129.4, 125.8, 115.9Aromatic carbons
72.1Ether methylene (-CH₂-O-)
67.5Alcohol methylene (-CH₂-OH)
22.5Quaternary Cyclopropyl C
8.5Cyclopropyl CH₂
MS (ESI+) 213.1 [M+H]⁺Protonated molecular ion

Applications in Drug Discovery

This molecule is a versatile pharmacophore building block . The cyclopropane ring serves as a rigid constraint, orienting the lipophilic chlorophenyl group and the polar alcohol in a specific vector space, often improving potency and metabolic stability compared to flexible alkyl chains.

Pharmacophore Mapping (Diagram)

Pharmacophore Lipophilic Lipophilic Domain (4-Cl-Phenyl) Linker Ether Linker (Metabolic Stability) Lipophilic->Linker Aryl-O Scaffold Rigid Core (Cyclopropyl) Linker->Scaffold Gem-substitution Polar Polar Head (Primary Alcohol) Scaffold->Polar H-Bond Donor Target Target Interaction (e.g., PPAR, GPR40) Polar->Target Binding Site

Figure 2: Pharmacophore map highlighting the structural role of the cyclopropyl core in orienting the lipophilic tail and polar head.

Biological Relevance
  • Bioisosterism: The gem-dimethyl group (found in fibrates like Clofibrate) is often replaced by a cyclopropyl group to alter bond angles and reduce metabolic oxidation at the methyl groups.

  • Metabolic Stability: The ether linkage prevents rapid hydrolysis, while the chlorophenyl group blocks para-hydroxylation by CYP450 enzymes.

  • Potential Targets:

    • PPAR Agonists: Analogs of this structure are investigated for dyslipidemia and metabolic syndrome [1].

    • GPR119/GPR40 Agonists: Ether-linked cyclopropyl derivatives appear in patent literature for Type 2 Diabetes treatments.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of cyclopropane vs. gem-dimethyl groups).
  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design." Chemical Research in Toxicology.

  • PubChem Compound Summary. (General Reference for Cyclopropylmethanol derivatives).

  • Google Patents. (Search: "Cyclopropyl methanol ether PPAR agonist").

Sources

[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol .

Identification, Synthesis, and Application in Medicinal Chemistry

Compound Identification & Physicochemical Profile[1][2][3][4][5]

[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol is a specialized bifunctional building block used in the synthesis of pharmaceutical agents. It features a cyclopropane ring substituted at the 1,1-position (geminal) with a hydroxymethyl group and a (4-chlorophenoxy)methyl ether moiety. This structural motif is valued in medicinal chemistry for its ability to restrict conformational freedom while maintaining physicochemical properties similar to a gem-dimethyl group.

PropertySpecification
Chemical Name [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol
Synonyms (1-((4-Chlorophenoxy)methyl)cyclopropyl)methanol; 1-Hydroxymethyl-1-(4-chlorophenoxymethyl)cyclopropane
Molecular Formula C₁₁H₁₃ClO₂
Molecular Weight 212.67 g/mol
CAS Number Not widely indexed in public registries.[1]Related CAS: 2567580-94-1 (Bromo analog); 39590-81-3 (Diol precursor)
Physical State Viscous oil or low-melting solid (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water
LogP (Predicted) ~2.5 - 3.0
pKa ~14.5 (Primary alcohol)
Structural Significance

The compound contains three distinct pharmacophoric elements:

  • Cyclopropane Core: Acts as a rigid spacer, enforcing a specific bond angle (~60°) that directs the substituents into a defined vector space, often improving receptor binding affinity compared to flexible alkyl chains.

  • Primary Alcohol (-CH₂OH): A versatile handle for further functionalization (oxidation to aldehyde/acid, conversion to leaving group, or etherification).

  • 4-Chlorophenoxy Ether: A lipophilic domain often used to target hydrophobic pockets in GPCRs (e.g., Melatonin receptors) or ion channels (e.g., KCNQ).

Synthetic Pathways[2]

The synthesis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol typically proceeds via the desymmetrization of 1,1-bis(hydroxymethyl)cyclopropane . Two primary routes are employed depending on scale and reagent availability.

Route A: Nucleophilic Aromatic Substitution (SₙAr)

This route is preferred for scale-up due to the avoidance of expensive Mitsunobu reagents. It utilizes the higher reactivity of 1-chloro-4-fluorobenzene (or similar electrophiles) under basic conditions.

  • Starting Material: 1,1-Bis(hydroxymethyl)cyclopropane (CAS 39590-81-3).[1]

  • Deprotonation: Treatment with Sodium Hydride (NaH) in DMF or THF to generate the mono-alkoxide.

  • Coupling: Reaction with 1-chloro-4-fluorobenzene. The alkoxide displaces the fluorine atom.

  • Workup: Aqueous quench and extraction yield the mono-ether.

Route B: Mitsunobu Etherification

Used when mild conditions are required or for complex phenol partners.

  • Reagents: 1,1-Bis(hydroxymethyl)cyclopropane, 4-Chlorophenol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).

  • Mechanism: The alcohol is activated by the PPh₃-DIAD adduct, allowing the phenol to attack, forming the ether linkage.

  • Selectivity: Stoichiometric control (1:1 equivalent) is critical to prevent the formation of the bis-ether.

Synthesis SM 1,1-Bis(hydroxymethyl) cyclopropane (CAS 39590-81-3) Intermediate Mono-Alkoxide Intermediate SM->Intermediate Deprotonation (Route A) Product [1-(4-Chloro-phenoxymethyl)- cyclopropyl]-methanol (Target) SM->Product Mitsunobu (Route B) ReagentA NaH, DMF 1-Chloro-4-fluorobenzene ReagentB 4-Chlorophenol PPh3, DIAD, THF Intermediate->Product S_NAr (-F) BisSide Side Product: Bis(4-chlorophenoxy) cyclopropane Product->BisSide Over-reaction

Caption: Synthetic workflow comparing SₙAr and Mitsunobu routes for mono-ether formation.

Structural Utility in Drug Design[1]

This scaffold is a critical intermediate for several classes of therapeutic agents. Its utility stems from the "Gem-Disubstituted Effect" (Thorpe-Ingold Effect), which pre-organizes the molecule into a bioactive conformation.

1. Bioisostere for Gem-Dimethyl Groups

In many drug discovery programs, replacing a gem-dimethyl group (-C(CH₃)₂-) with a cyclopropane ring (-C(CH₂)₂-) improves metabolic stability by preventing oxidation at the methyl positions. The cyclopropyl ring also increases lipophilicity and blood-brain barrier (BBB) permeability.

2. Precursor for GPCR Modulators

The 4-chlorophenoxy moiety is a privileged structure in GPCR ligands.

  • Melatonin Agonists: Analogs of Tasimelteon often utilize cyclopropyl spacers to orient the aromatic ring correctly in the MT1/MT2 receptor binding pocket.

  • S1P1 Modulators: The primary alcohol can be converted to a phosphate mimic (e.g., carboxylic acid or phosphonate) to target sphingosine-1-phosphate receptors.

3. KCNQ Channel Openers

Retigabine analogs often feature lipophilic aromatic rings linked to a polar core. The [1-(4-Chloro-phenoxymethyl)-cyclopropyl] motif provides the necessary spacing and rigidity to interact with the channel pore domain.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

MethodExpected Signal / Characteristic
¹H NMR (CDCl₃) δ 7.25 (d, 2H), 6.85 (d, 2H): Aromatic protons (AA'BB' system). δ 3.95 (s, 2H): -CH₂-O-Ph (Ether methylene). δ 3.60 (s, 2H): -CH₂-OH (Alcohol methylene). δ 0.65 (m, 4H): Cyclopropyl ring protons (distinctive high-field multiplet).
¹³C NMR ~157 ppm: Aromatic C-O. ~129 ppm: Aromatic C-Cl. ~72 ppm: Ether CH₂. ~65 ppm: Alcohol CH₂. ~22 ppm: Quaternary Cyclopropyl C. ~8 ppm: Cyclopropyl CH₂.
Mass Spectrometry m/z 212/214 (3:1 ratio): Molecular ion [M]⁺ showing characteristic Chlorine isotope pattern.
IR Spectroscopy 3400 cm⁻¹: O-H stretch (broad). 1240 cm⁻¹: C-O-C asymmetric stretch (aryl ether).
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the alkylating potential of derivatives (though the alcohol itself is stable).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary alcohol to the corresponding aldehyde.

  • Spill Response: Absorb with inert material (vermiculite). Do not allow entry into drains due to potential aquatic toxicity of chlorophenols.

References
  • Starting Material: 1,1-Bis(hydroxymethyl)cyclopropane. BenchChem. CAS 39590-81-3.[1]

  • Synthetic Methodology (Mitsunobu): Design and Synthesis of Neuroprotective Methylthiazoles. NIH/PubMed. Describes etherification of cyclopropyl carbinols.

  • Related Analog (Bromo): [1-(4-Bromophenoxymethyl)cyclopropyl]methanol. BLD Pharm.[2] CAS 2567580-94-1.[2]

  • Structural Application: Therapeutic agents (Cyclopropyl esters). US Patent 8618158B2. Describes the use of 1,1-bis(hydroxymethyl)cyclopropane as a scaffold.

Sources

The Strategic Integration of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is a paramount objective. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties. Among these, the cyclopropyl moiety has garnered considerable attention for its ability to impart favorable characteristics to drug candidates. This technical guide provides a comprehensive analysis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol, a specialized building block that synergistically combines the structural rigidity and metabolic stability of the cyclopropane ring with the electronic and steric attributes of a 4-chlorophenoxymethyl substituent. This document will delve into the synthesis, physicochemical properties, and strategic applications of this building block, offering field-proven insights and detailed protocols for its effective utilization in drug discovery programs.

Introduction: The Rationale for a Specialized Building Block

The design and synthesis of new pharmaceutical agents is a complex process that necessitates a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). The choice of chemical building blocks is a critical determinant of the ultimate success of a drug candidate. [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol has emerged as a valuable intermediate due to the unique combination of its constituent functional groups.

The cyclopropyl group is a well-established "privileged" scaffold in medicinal chemistry.[1] Its inherent ring strain and unique electronic nature contribute to a range of desirable properties in drug molecules.[1][2] These include:

  • Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, particularly enzymatic oxidation, which can enhance the half-life of a drug.[3]

  • Conformational Rigidity: The fixed, three-dimensional structure of the cyclopropane ring can help to lock a molecule into a bioactive conformation, improving binding affinity to its biological target.[1]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The 4-chlorophenoxymethyl moiety also plays a crucial role in modulating the pharmacological properties of a molecule.[4] The terminal phenoxy group is a common feature in many approved drugs and can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The presence of a chlorine atom at the para-position can further enhance binding affinity and influence the electronic properties of the aromatic ring.[4][5][6]

By combining these two key structural features, [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol offers a versatile platform for the synthesis of novel drug candidates with potentially superior efficacy and safety profiles.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting its influence on the properties of the final drug molecule.

PropertyValueSource
Molecular Formula C11H13ClO[7]
Molecular Weight 196.67 g/mol [7]
Appearance Not explicitly stated, likely a solid or viscous liquidN/A
Solubility Miscible with chloroform and ethyl acetate[8]
InChIKey UUIIQBKUMVZFAZ-UHFFFAOYSA-N[7]

Note: Some properties are inferred from related compounds like cyclopropylmethanol due to a lack of specific data for the title compound.

Synthesis and Methodologies

The synthesis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol can be approached through several synthetic routes. The following section outlines a general, illustrative protocol.

Retrosynthetic Analysis

A logical retrosynthetic approach to [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol is illustrated below. This pathway highlights the key bond disconnections and the precursor molecules required for its synthesis.

G target [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol intermediate1 Epoxide Intermediate target->intermediate1 Williamson Ether Synthesis starting_material1 1-(Hydroxymethyl)cyclopropan-1-ol intermediate1->starting_material1 starting_material2 4-Chlorophenol intermediate1->starting_material2 precursor1 Epichlorohydrin starting_material1->precursor1 precursor2 Grignard or Organolithium Reagent starting_material1->precursor2

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Generalized Synthetic Approach

This protocol provides a step-by-step methodology for a plausible synthesis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol.

Materials:

  • Epichlorohydrin

  • Magnesium turnings

  • Vinyl bromide or equivalent vinyl organometallic reagent

  • Dry diethyl ether or tetrahydrofuran (THF)

  • 4-Chlorophenol

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous dimethylformamide (DMF) or other polar aprotic solvent

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Synthesis of 1-(Hydroxymethyl)cyclopropan-1-ol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a Grignard reagent from magnesium turnings and vinyl bromide in dry diethyl ether.

    • Cool the Grignard solution in an ice bath and add epichlorohydrin dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(hydroxymethyl)cyclopropan-1-ol. Purify by column chromatography if necessary.

  • Williamson Ether Synthesis:

    • In a separate flask, dissolve 4-chlorophenol in anhydrous DMF.

    • Carefully add sodium hydride portion-wise at 0 °C to form the corresponding phenoxide.

    • To this solution, add the previously synthesized 1-(hydroxymethyl)cyclopropan-1-ol (or a suitable derivative where one hydroxyl is protected).

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol.

Disclaimer: This is a generalized protocol and may require optimization of reaction conditions, reagents, and purification methods.

Applications in Pharmaceutical Research and Development

The true value of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol lies in its application as a versatile building block for the synthesis of a wide range of biologically active molecules. Its unique structural features can be leveraged to address various challenges in drug design.

Case Study: Incorporation into a Hypothetical Kinase Inhibitor

To illustrate its potential, consider the design of a novel kinase inhibitor. Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. The binding pocket of many kinases contains both hydrophobic regions and areas capable of forming hydrogen bonds.

Caption: Interaction of a hypothetical drug with a kinase.

In this hypothetical scenario, the cyclopropyl group of the building block can occupy a hydrophobic pocket within the kinase's active site, contributing to potent and selective binding. The 4-chlorophenyl moiety can further enhance these hydrophobic interactions and potentially form halogen bonds with specific amino acid residues. The methanol group provides a convenient handle for attaching the rest of the pharmacophore, such as a heterocyclic core that interacts with the hinge region of the kinase.

Modulation of ADME Properties

The incorporation of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol can have a profound impact on the ADME profile of a drug candidate.

  • Increased Metabolic Stability: As previously mentioned, the cyclopropyl ring is resistant to CYP-mediated metabolism, which can lead to a longer in vivo half-life and reduced clearance.[3]

  • Improved Permeability: The lipophilic character of the cyclopropyl and 4-chlorophenyl groups can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability and brain penetration.[1]

  • Reduced Off-Target Effects: By promoting a more rigid and defined conformation, the cyclopropyl group can increase selectivity for the intended target, thereby minimizing interactions with other proteins and reducing the risk of off-target toxicity.[1]

Conclusion and Future Perspectives

[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol represents a strategically designed building block that offers a powerful combination of structural and functional features for modern drug discovery. Its ability to enhance metabolic stability, modulate physicochemical properties, and provide a rigid scaffold for optimal target engagement makes it a valuable tool for medicinal chemists. As the demand for more effective and safer therapeutics continues to grow, the judicious use of specialized building blocks like this will undoubtedly play an increasingly important role in the successful development of next-generation medicines. Future research in this area may focus on the development of stereochemically pure variants of this building block and the exploration of its utility in a broader range of therapeutic areas.

References

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD.
  • Cyclopropylmethanol. Actylis.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. (2025, December). Benchchem.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Med Chem.
  • Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India. macsenlab.com.
  • [1-(4-CHLOROPHENYL)CYCLOPROPYL]METHANOL | CAS 80866-81-5. Matrix Fine Chemicals.
  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC.
  • [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives]. pubmed.ncbi.nlm.nih.gov.
  • CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol. patents.google.com.
  • US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Google Patents.
  • {1-[(4-chlorophenyl)methyl]cyclopropyl}methanol. PubChemLite.
  • (1-(4-Methoxyphenyl)cyclopropyl)methanol | 16728-03-3. Sigma-Aldrich.
  • Cyclopropylmethanol. (2024, April 10). ChemBK.
  • Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine. Google Patents.
  • (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime. pubchem.ncbi.nlm.nih.gov.
  • Intramolecular cyclopropylmethylation via non- classical carbenium ion. The Royal Society of Chemistry.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 30). YouTube.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter.
  • United States Patent (19). (1979, April 10). Googleapis.com.
  • DE19543087A1 - Process for the preparation of cyclopropylmethanol. Google Patents.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
  • Application Notes: (Chloromethyl)cyclopropane in Pharmaceutical Synthesis. Benchchem.
  • The role of the methoxy group in approved drugs. (2024, July 5). PubMed.

Sources

Pharmacophore analysis of chlorophenoxy cyclopropyl methanol compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Analysis of Chlorophenoxy Cyclopropyl Methanol Compounds

Authored by a Senior Application Scientist

Abstract

The confluence of the chlorophenoxy moiety, a common feature in bioactive molecules, and the cyclopropyl ring, a valued structural motif for its ability to enhance metabolic stability and binding affinity, presents a compelling chemical space for drug discovery. This technical guide provides a comprehensive, in-depth exploration of the pharmacophore analysis of chlorophenoxy cyclopropyl methanol compounds. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind critical experimental and computational choices, grounding the methodology in the principles of modern medicinal chemistry. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling for the identification and optimization of novel therapeutic agents within this chemical class. The guide details a self-validating workflow, from dataset curation to rigorous model validation and subsequent application in virtual screening, ensuring the generation of predictive and robust pharmacophore models.

The Strategic Imperative for Analysis: Why Chlorophenoxy Cyclopropyl Methanol?

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision of paramount importance. The chlorophenoxy cyclopropyl methanol scaffold is not arbitrary; it is a deliberate synthesis of functionalities known to confer advantageous pharmacological properties.

  • The Cyclopropyl Moiety: This three-membered ring is far more than an inert spacer. Its strained configuration imparts a rigid, planar geometry that can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1] This often translates to enhanced potency. Furthermore, the carbon-hydrogen bonds within the cyclopropane ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes, a critical feature for improving a drug candidate's metabolic stability and half-life.[1] The cyclopropyl group is a well-established pharmacophore in numerous approved drugs, highlighting its strategic value.[1]

  • The Chlorophenoxy Group: Phenolic compounds are ubiquitous in nature and medicine, known for a wide range of biological activities.[2] The addition of a chlorine atom to the phenyl ring significantly modulates the molecule's physicochemical properties, particularly its lipophilicity and electronic character. This can profoundly influence its ability to cross biological membranes and its binding interactions within a target's active site. Chlorophenoxy structures are found in compounds with activities ranging from antimicrobial to herbicidal.[3][4][5]

  • The Methanol Linker: The cyclopropyl methanol group serves as a versatile linker and a key interaction point.[6] The hydroxyl (-OH) group can act as a hydrogen bond donor or acceptor, forming critical connections with amino acid residues in a protein target, thereby anchoring the molecule in the binding pocket.

The combination of these three components creates a scaffold with inherent potential for potent and specific biological activity. A pharmacophore analysis is therefore a logical and essential step to decode the precise three-dimensional arrangement of chemical features responsible for this activity, providing a blueprint for the rational design of new therapeutic agents.[7]

Foundational Principles of Pharmacophore Modeling

Before detailing the protocol, it is crucial to understand the core concept. A pharmacophore is an abstract concept, defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[8] It is not a real molecule but rather a 3D map of essential interaction points.[8]

There are two primary methodologies for generating a pharmacophore model:

  • Structure-Based Pharmacophore Modeling: This approach is employed when the 3D crystallographic structure of the biological target (e.g., an enzyme or receptor) is known, typically complexed with a ligand.[9][10] The model is derived directly from the key interactions observed between the ligand and the amino acid residues in the binding site.[11]

  • Ligand-Based Pharmacophore Modeling: When the target structure is unknown, this method becomes indispensable.[12][13] It relies on the analysis of a set of known active molecules, assuming they all bind to the same target in a similar manner. By aligning these molecules and identifying the common chemical features in their 3D space, a consensus pharmacophore hypothesis is generated.[12][14]

For the purpose of this guide, we will focus on the ligand-based approach , as it represents a common scenario in early-stage discovery where a series of active compounds have been identified, but the target protein structure has not yet been elucidated.

A Self-Validating Protocol for Pharmacophore Model Generation

The trustworthiness of a pharmacophore model hinges entirely on the rigor of its generation and validation process.[11] The following protocol is designed as a self-validating system, with built-in checks to ensure the final model is statistically robust and possesses true predictive power.

Step 1: Curating the Molecular Dataset

The quality of the input data dictates the quality of the output model. This initial step is the most critical for the success of the project.

  • Training Set Selection:

    • Assemble a set of 15-25 chlorophenoxy cyclopropyl methanol compounds with known, high-quality biological activity data (e.g., IC₅₀, EC₅₀, or Kᵢ values) against a single target.

    • The set must be structurally diverse. Including only minor variations of the same analog will lead to a biased and overly specific model.

    • The activity values should span at least 3-4 orders of magnitude. This range is essential for the algorithm to discern the features critical for high potency versus those associated with weaker activity.

    • Define a highly active subset (e.g., IC₅₀ < 100 nM) and an inactive subset (e.g., IC₅₀ > 10 µM).

  • Test Set Selection:

    • Withhold a separate, diverse set of 5-10 compounds with known activities.

    • This set will not be used in model generation. Its sole purpose is to externally validate the predictive accuracy of the final pharmacophore model.

  • Rationale (Expertise & Experience): A common pitfall is to build a model from a small set of highly potent, structurally similar compounds. This creates a model that is excellent at recognizing itself but fails to identify novel, diverse chemotypes. By including a wide range of activities, the algorithm is forced to identify the essential common features of the most active compounds that are absent in the less active ones, leading to a more robust and predictive hypothesis.

Step 2: Conformational Analysis & Feature Mapping

Molecules are not static; they are flexible and can adopt multiple shapes (conformers). The goal is to identify the "bioactive conformation" for each molecule in the training set.

  • Protocol:

    • For each molecule in the training set, generate a comprehensive set of low-energy conformers using a suitable algorithm (e.g., Catalyst's Best/Fast algorithm or MOE's stochastic search).

    • Define the key chemical features to be considered. For chlorophenoxy cyclopropyl methanol compounds, these will typically include:

      • Hydrogen Bond Acceptor (HBA)

      • Hydrogen Bond Donor (HBD)

      • Hydrophobic (HY)

      • Aromatic Ring (AR)

      • Positive/Negative Ionizable

  • Rationale: The pharmacophore exists in 3D space. Failing to explore the conformational flexibility of the training set molecules could lead to a failure in aligning them correctly, preventing the identification of the true common feature arrangement. The bioactive conformation is often a higher-energy state that is stabilized by the interactions within the protein's binding pocket.

Step 3: Pharmacophore Hypothesis Generation

This step involves aligning the conformers of the active molecules to find a common 3D arrangement of the mapped chemical features.

  • Protocol:

    • Utilize a pharmacophore generation program (e.g., BIOVIA Discovery Studio, Schrödinger's PHASE, LigandScout).[11][13]

    • The software will align the molecules from the training set and generate a series of pharmacophore hypotheses.

    • Each hypothesis will consist of a unique combination of features (e.g., one HBD, one HBA, two HY, one AR) with specific 3D coordinates and tolerance radii.

    • The software will rank these hypotheses based on a cost function that considers how well the most active compounds map to the hypothesis while poorly mapping the inactive compounds.

Step 4: Rigorous Model Validation

A generated hypothesis is merely a proposal until it is rigorously validated. This step ensures the model is not a result of chance correlation.[11]

  • Protocol:

    • Test Set Validation: Screen the pre-defined test set against the top-ranked pharmacophore hypotheses. A good model should accurately predict the activity levels of the test set compounds (i.e., identify the active ones as "hits" and the inactive ones as "non-hits").

    • Decoy Set Screening: Create a decoy set, which is a large collection of drug-like molecules with different structures but similar physicochemical properties (e.g., molecular weight, logP) to the active compounds. Screen this decoy set against the model. A robust model should have a high enrichment factor, meaning it selects a high percentage of known actives while rejecting the vast majority of decoys.

    • Fischer's Randomization Test: This statistical validation method involves scrambling the activity data of the training set molecules and attempting to generate a pharmacophore model. This process is repeated many times (e.g., 99 times). If the original, unscrambled data produces a hypothesis with a significantly better score than any of the scrambled data runs, it provides high confidence that the model is statistically sound and not a product of random chance.

  • Rationale (Trustworthiness): This multi-pronged validation approach is the cornerstone of a self-validating system. The test set confirms predictive power on known compounds, while the decoy set confirms its ability to filter out irrelevant chemistry. Fischer's test provides statistical confidence in the correlation between the chemical features and biological activity.

Data Presentation and Visualization

A validated pharmacophore model provides a wealth of quantitative and qualitative data that must be presented clearly.

Hypothetical Pharmacophore Model: CCPM-Hypo1

Let's assume the process yielded a top-ranked, validated hypothesis named CCPM-Hypo1 . Its features would be summarized as follows:

Feature IDFeature TypeX (Å)Y (Å)Z (Å)Radius (Å)Vector
AR1Aromatic Ring2.541.03-0.501.2N/A
HY1Hydrophobic4.88-0.750.211.5N/A
HBD1H-Bond Donor-1.90-2.151.331.0(x, y, z)
HBA1H-Bond Acceptor-2.353.50-0.891.0(x, y, z)
Visualization of the Pharmacophore Generation Workflow

A clear visual representation of the workflow is essential for understanding the entire process.

PharmacophoreWorkflow cluster_prep Phase 1: Preparation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Validation cluster_app Phase 4: Application start Define Biological Target & Activity Data dataset Curate Molecular Dataset start->dataset split Split into Training Set (Active/Inactive) & Test Set dataset->split conformer Generate 3D Conformers for Training Set split->conformer features Map Pharmacophoric Features conformer->features align Align Molecules & Generate Hypotheses features->align rank Rank Hypotheses by Cost Function align->rank test_val Test Set Validation rank->test_val decoy_val Decoy Set Screening rank->decoy_val fischer_val Fischer's Randomization rank->fischer_val final_model Select Validated Pharmacophore Model rank->final_model test_val->final_model decoy_val->final_model fischer_val->final_model v_screen Virtual Screening of Compound Libraries final_model->v_screen lead_opt Guide Lead Optimization final_model->lead_opt

Caption: Workflow for ligand-based pharmacophore modeling.

Conceptual Diagram of a Pharmacophore

This diagram illustrates how different active molecules conform to the same pharmacophore hypothesis.

Caption: Abstract concept of a pharmacophore model.

Application of the Validated Model in Drug Discovery

The ultimate goal of generating a pharmacophore model is to use it as a tool to accelerate drug discovery.[14] A validated model for chlorophenoxy cyclopropyl methanol compounds serves two primary purposes:

  • Virtual Screening for Lead Discovery: The pharmacophore model acts as a sophisticated 3D search query to rapidly screen vast virtual libraries containing millions of compounds.[7] This process filters the library to identify novel molecules that possess the correct 3D arrangement of chemical features predicted to be essential for biological activity, but which may have entirely different core structures (scaffold hopping).[7] This is a time- and cost-effective method for identifying promising new hit compounds for experimental testing.[10]

  • Lead Optimization: For existing active compounds, the pharmacophore model provides a clear roadmap for optimization.[9][15] It helps medicinal chemists understand which parts of the molecule are critical for activity. Modifications can be prioritized to enhance interactions with the features defined in the model (e.g., substituting a group to create a stronger hydrogen bond) or to improve other properties like solubility and metabolic stability, without disrupting the core pharmacophoric pattern.

Conclusion

The pharmacophore analysis of chlorophenoxy cyclopropyl methanol compounds is a powerful, rational approach to navigating this promising area of chemical space. By moving beyond simple similarity and focusing on the three-dimensional electronic and steric requirements for biological activity, this computational technique provides invaluable insights. The key to success lies not in the automated output of software, but in the thoughtful curation of data, the rigorous, multi-faceted validation of the resulting hypotheses, and the intelligent application of the model to guide chemical synthesis and biological testing. A well-validated pharmacophore model serves as a robust and reliable compass, directing research efforts toward the most promising molecules and significantly accelerating the journey from initial hit to viable drug candidate.

References

  • Khedkar, S. A., et al. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications? Patsnap. Available at: [Link]

  • Hilaris Publisher. (n.d.). Pharmacophore Modeling: A Cornerstone of Drug Discovery. Hilaris Publisher. Available at: [Link]

  • Protac - Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Protac. Available at: [Link]

  • Fiveable. (2025, August 15). Pharmacophore modeling. Fiveable. Available at: [Link]

  • Wang, R., et al. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. MDPI. Available at: [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]

  • Spampinato, G., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Available at: [Link]

  • Fallacara, A. L., et al. (n.d.). Pharmacophore modeling, virtual computational screening and biological evaluation studies. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Computational Methods in Drug Discovery. PMC. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Kaserer, T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • Anonymous. (2024, December 6). An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. IJHSSM.org. Available at: [Link]

  • Silva, A. M., et al. (n.d.). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. PMC. Available at: [Link]

  • Olson, K. R. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). AccessMedicine. Available at: [Link]

  • Das, P. K., et al. (2023). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. MDPI. Available at: [Link]

Sources

Metabolic stability predictions for [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural deconstruction and metabolic stability assessment framework for [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol .

Unlike standard high-throughput screening candidates, this molecule possesses a specific structural duality—a primary alcohol coupled with a cyclopropyl ether —that presents a high risk of false-negative stability data if tested solely in liver microsomes. This guide details the mechanistic rationale for selecting the correct biological matrices (S9 fraction vs. Microsomes) and outlines the specific protocols required to accurately predict its intrinsic clearance (


) and in vivo half-life.

Part 1: Structural Deconstruction & Metabolic Soft Spots

To predict metabolic stability, we must first rank the "soft spots" (sites of enzymatic attack) based on bond dissociation energies and enzyme affinity.

The Primary Alcohol Liability (Dominant Pathway)

The terminal hydroxymethyl group (


) is the most metabolically labile site.
  • Mechanism: Two-step oxidation.

    • Alcohol

      
       Aldehyde:  Mediated by Cytosolic Alcohol Dehydrogenase (ADH)  and potentially CYP2E1.
      
    • Aldehyde

      
       Carboxylic Acid:  Mediated by Aldehyde Dehydrogenase (ALDH) .
      
  • Critical Insight: ADH and ALDH are primarily cytosolic enzymes. Standard Liver Microsomes (HLM/RLM) lack cytosol. Testing this compound in microsomes alone will likely yield artificially high stability values.

The Ether Linkage (O-Dealkylation)

The phenoxy-methyl ether bond is susceptible to oxidative cleavage.

  • Mechanism: CYP450-mediated hydroxylation at the

    
    -carbon (the methylene bridge), forming an unstable hemiacetal that spontaneously collapses.
    
  • Products: 4-Chlorophenol and a cyclopropyl-aldehyde derivative.

  • Enzymes: Likely CYP2D6 or CYP3A4.[1]

The Cyclopropyl Ring (Conformational Constraint)

While cyclopropyl rings are often used to block metabolism, they are not inert.

  • Risk: If a radical is formed on the adjacent carbon during P450 oxidation, the ring can undergo "radical clock" opening, potentially leading to reactive metabolites that covalently bind to proteins (Mechanism-Based Inhibition). However, the presence of the easier alcohol oxidation pathway likely mitigates this risk.

Part 2: Predicted Metabolic Pathways (Visualization)

The following diagram maps the theoretical biotransformation of the compound.

MetabolicPathways Parent [1-(4-Chloro-phenoxymethyl)- cyclopropyl]-methanol Aldehyde Intermediate Aldehyde Parent->Aldehyde Oxidation (ADH/CYP2E1) Phenol 4-Chlorophenol (Cleavage Product) Parent->Phenol O-Dealkylation (CYP2D6/3A4) Glucuronide O-Glucuronide (Phase II) Parent->Glucuronide Conjugation (UGT) Acid Carboxylic Acid (Major Metabolite) Aldehyde->Acid Oxidation (ALDH)

Figure 1: Predicted metabolic fate.[2] The oxidative pathway to the carboxylic acid is expected to be the primary clearance route, followed by direct Phase II glucuronidation.

Part 3: Experimental Validation Framework

To ensure data integrity, the experimental design must account for the cytosolic distribution of ADH.

Matrix Selection Strategy
MatrixSuitabilityRationale
Liver Microsomes (LM) Low Lacks cytosolic ADH/ALDH. Will miss the primary alcohol oxidation pathway.
S9 Fraction High Contains both microsomes (CYPs/UGTs) and cytosol (ADH/ALDH). Best for clearance prediction.
Cryopreserved Hepatocytes Gold Standard Intact cell membrane; contains all Phase I/II enzymes and transporters.
Protocol: S9 Fraction Metabolic Stability Assay

This protocol is designed to capture both CYP and non-CYP (ADH) clearance.

Materials:

  • Pooled Liver S9 Fraction (Human/Rat).

  • Cofactors: NADPH (for CYPs), NAD+ (essential cofactor for ADH/ALDH), UDPGA (optional, for Phase II).

  • Test Compound: [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol (1 µM final conc).

  • Solvent: Acetonitrile (Avoid Methanol, as it inhibits ADH).

Step-by-Step Workflow:

  • Preparation: Thaw S9 fraction on ice. Dilute to 1.0 mg/mL protein concentration in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Aliquot S9 into a 96-well plate. Add Test Compound (1 µM). Equilibrate at 37°C for 5 minutes.

    • Control: Include a "No Cofactor" control to check for chemical instability.[3]

  • Initiation: Add Cofactor Mix (Final conc: 1 mM NADPH + 1 mM NAD+).

    • Note: Adding NAD+ is critical. Standard NADPH regenerating systems do not provide NAD+ for alcohol dehydrogenase.

  • Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis & Interpretation

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

).




Interpretation Guide:

  • If

    
     (S9) >> 
    
    
    
    (Microsomes):
    Confirms cytosolic ADH/ALDH metabolism.
  • If

    
     is Low (< 10 µL/min/mg):  The cyclopropyl ring and chlorine substitution are successfully blocking metabolism.
    
  • If

    
     is High (> 50 µL/min/mg):  The primary alcohol is a "metabolic handle" and may require structural modification (e.g., methylation or fluorination) to improve stability.
    

Part 4: Visualization of Assay Logic

AssayLogic Start Start Assessment CheckStruct Structure Analysis: Primary Alcohol Present? Start->CheckStruct MicroOnly Standard Microsomal Assay CheckStruct->MicroOnly No S9Heps Use S9 Fraction or Hepatocytes CheckStruct->S9Heps Yes Result Calculate CL_int (Combined CYP + ADH) MicroOnly->Result Risk of False Negative Cofactors Add NAD+ Cofactor (activate ADH) S9Heps->Cofactors Cofactors->Result

Figure 2: Decision tree for selecting the correct biological matrix. The "Yes" path is required for this specific molecule.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[4] U.S. Food and Drug Administration.[4][5][6] [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter 14: Metabolic Stability).
  • Busby, W. F., et al. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays.[7] Drug Metabolism and Disposition, 29(2), 117-119. (Demonstrates why Acetonitrile is preferred over Methanol for alcohol-containing substrates). [Link]

Sources

Methodological & Application

Step-by-step synthesis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a detailed technical guide for the synthesis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol , a functionalized cyclopropane building block. This structural motif—a 1,1-disubstituted cyclopropane featuring an aryl ether and a primary alcohol—is valuable in medicinal chemistry for designing conformationally constrained analogues of flexible ligands (e.g., in GPCR agonist/antagonist discovery).

The protocol below is designed for professional research environments and emphasizes mechanistic understanding, process safety, and reproducibility.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol Core Challenge: Desymmetrization of the 1,1-bis(hydroxymethyl)cyclopropane core. Strategy:

  • Construction of the Cyclopropane Core: Double alkylation of diethyl malonate with 1,2-dibromoethane to form the 1,1-dicarboxylate.

  • Reduction: Exhaustive reduction of the diester to the symmetric diol (1,1-bis(hydroxymethyl)cyclopropane).

  • Desymmetrization (Etherification): Controlled mono-etherification using 4-chlorophenol. The Mitsunobu reaction is selected here as the optimal method for research-scale synthesis due to its mild conditions and ability to activate the alcohol selectively in the presence of the phenol.

Retrosynthetic Logic Flow (DOT Diagram)

Retrosynthesis Figure 1: Retrosynthetic pathway for [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol. Target [1-(4-Chloro-phenoxymethyl)- cyclopropyl]-methanol Intermediate_Diol 1,1-Bis(hydroxymethyl) cyclopropane Intermediate_Diol->Target Mitsunobu Coupling (Desymmetrization) Phenol 4-Chlorophenol Phenol->Target Diester Diethyl 1,1-cyclopropane dicarboxylate Diester->Intermediate_Diol LiAlH4 Reduction Malonate Diethyl Malonate Malonate->Diester Double Alkylation (K2CO3/DMF or NaOEt) Dibromoethane 1,2-Dibromoethane Dibromoethane->Diester

Part 2: Experimental Protocols

Safety Pre-requisites
  • 4-Chlorophenol: Toxic by ingestion and skin contact. Rapidly absorbed. Handle in a fume hood with nitrile gloves.

  • Lithium Aluminum Hydride (LAH): Pyrophoric. Reacts violently with water. Use anhydrous solvents and inert atmosphere (Ar/N2).

  • DIAD/DEAD: Shock sensitive and toxic. Store cold; handle with care.

Step 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

This intermediate is the pivot point of the synthesis. While commercially available, in-house preparation is often required for scale.

Mechanism: The formation of the cyclopropane ring proceeds via a double nucleophilic substitution (


). The methylene protons of diethyl malonate are deprotonated (pKa ~13), attacking the 1,2-dibromoethane. The second alkylation is intramolecular and rapid due to the entropic advantage (forming a 3-membered ring), despite the ring strain.

Protocol:

  • Cyclopropanation:

    • To a suspension of anhydrous

      
       (2.5 equiv) and TEBA (Tetraethylammonium bromide, 0.1 equiv) in DMF, add Diethyl malonate  (1.0 equiv) and 1,2-Dibromoethane  (1.2 equiv).
      
    • Stir vigorously at 85°C for 16 hours. The use of DMF/K2CO3 avoids the handling of sodium metal/ethoxide.

    • Workup: Filter salts, dilute with water, and extract with Ethyl Acetate (EtOAc). Distill the crude oil to obtain Diethyl 1,1-cyclopropanedicarboxylate (bp ~100°C @ 15 mmHg).

  • Reduction:

    • Suspend LiAlH4 (2.2 equiv) in anhydrous THF at 0°C under Argon.

    • Add the diester dropwise (exothermic). Allow to warm to Room Temperature (RT) and reflux for 2 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL) sequentially, where
      
      
      is grams of LAH used.
    • Filter the granular precipitate.[1] Concentrate the filtrate to yield 1,1-Bis(hydroxymethyl)cyclopropane as a viscous, colorless oil.

Step 2: Mitsunobu Mono-Etherification

This step couples the diol with 4-chlorophenol. Statistical mono-protection is achieved by controlling stoichiometry and exploiting the steric environment of the cyclopropane ring.

Protocol:

  • Reagent Setup:

    • Solvent: Anhydrous THF (0.1 M concentration relative to limiting reagent).

    • Limiting Reagent: 4-Chlorophenol (1.0 equiv).

    • Excess Reagent: 1,1-Bis(hydroxymethyl)cyclopropane (2.0 - 3.0 equiv). Note: Using excess diol favors mono-etherification over bis-etherification.

    • Promoters: Triphenylphosphine (

      
      , 1.2 equiv), DIAD (Diisopropyl azodicarboxylate, 1.2 equiv).
      
  • Procedure:

    • Charge a flask with 1,1-Bis(hydroxymethyl)cyclopropane, 4-Chlorophenol, and

      
       in THF. Cool to 0°C.
      
    • Add DIAD dropwise over 20 minutes. The solution will turn yellow.

    • Allow the reaction to warm to RT and stir for 12 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The product (

      
       ~0.4) will appear between the excess diol (
      
      
      
      < 0.1) and bis-ether byproduct (
      
      
      > 0.8).
  • Workup & Purification:

    • Concentrate THF. Dissolve residue in

      
       and wash with 1N NaOH (to remove unreacted phenol) and brine.
      
    • Column Chromatography: Silica gel.[1] Elute with a gradient of Hexane

      
       30% EtOAc/Hexane.
      
    • Yield: Typical isolated yield of mono-ether is 60-75% based on phenol.

Part 3: Data Presentation & Analysis

Table 1: Key Reaction Parameters & Stoichiometry

ComponentRoleEquiv.Notes
1,1-Bis(hydroxymethyl)cyclopropane Substrate3.0Excess suppresses formation of bis-ether.
4-Chlorophenol Nucleophile1.0Limiting reagent.
Triphenylphosphine (

)
Reductant1.2Activates alcohol oxygen.
DIAD Oxidant1.2Forms betaine intermediate with

.
THF Solvent-Must be anhydrous; water kills the betaine.

Analytical Verification (Expected Data):

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H) – Aromatic signals.
      
    • 
       3.95 (s, 2H, -CH2-O-Ar) – Ether methylene.
      
    • 
       3.65 (s, 2H, -CH2-OH) – Alcohol methylene.
      
    • 
       2.10 (bs, 1H, -OH) – Exchangeable.
      
    • 
       0.65 (m, 4H, Cyclopropane ring) – Characteristic high-field multiplets.
      
  • Mass Spectrometry (ESI):

    
     calc for 
    
    
    
    ; observed peaks typically show
    
    
    adducts.

References

  • Synthesis of 1,1-Bis(hydroxymethyl)

    • Title: "Cyclopropylcarbinol" (General reduction methods adapted for diols).
    • Source: Organic Syntheses, Coll.[2] Vol. 7, p.131 (1990).

    • URL:[Link](Note: This refers to the mono-alcohol, but the LiAlH4 reduction protocol is identical for the diester).

  • Mitsunobu Etherification Protocols: Title: "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Source: Synthesis 1981(01): 1-28.
  • Compound Verification (CAS Data)

    • Title: "[1-(4-Chlorophenyl)cyclopropyl]methanol" (Structural analogue for NMR comparison).
    • Source: Matrix Fine Chemicals / CAS Common Chemistry.
    • URL:[Link](Note: Used for spectral benchmarking of the cyclopropane methylene shifts).

Sources

Application Note: Optimized Synthesis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists seeking a robust, scalable, and safety-optimized route for the synthesis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol .

This guide moves beyond traditional, hazardous reagent systems (e.g., Sodium Hydride, Lithium Aluminum Hydride) to employ Phase Transfer Catalysis (PTC) , In-situ Borane Generation , and Cyclic Sulfate Activation technology.

Executive Summary

The target molecule, [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol , represents a classic "gem-disubstituted" cyclopropane scaffold often found in pharmaceutical intermediates (e.g., for antidepressant or metabolic disorder targets).

Traditional synthesis relies on the double alkylation of malonates using pyrophoric bases (NaH) and the reduction of esters using highly reactive Lithium Aluminum Hydride (LAH). Furthermore, the desymmetrization of the resulting 1,1-diol to a mono-ether often suffers from poor selectivity (statistical mixtures of di-ether, mono-ether, and starting material).

This protocol introduces three key optimizations:

  • Cyclopropanation: Utilization of Solid-Liquid Phase Transfer Catalysis (SL-PTC) to eliminate NaH and anhydrous solvent requirements.

  • Reduction: Replacement of LAH with NaBH₄/LiCl , a safer, chemoselective system that generates LiBH₄ in situ.

  • Etherification: Implementation of a Cyclic Sulfate intermediate to guarantee mono-alkylation selectivity, avoiding statistical byproducts.

Strategic Analysis & Pathway

The synthesis is broken down into three critical stages. The logic below contrasts "Traditional" vs. "Optimized" approaches.

Table 1: Reagent Optimization Matrix
Reaction StageTraditional ReagentsOptimized Reagents Key Advantage
1. Cyclopropanation NaH, Benzene/DMF, 1,2-dibromoethane50% NaOH, TBAB (cat.), 1,2-dibromoethane Eliminates pyrophoric NaH; runs in aqueous/organic biphasic media (Green Chemistry).
2. Reduction LiAlH₄ (LAH), Et₂ONaBH₄, LiCl, THF/EtOH Safer handling; no cryogenic cooling required; scalable.
3. Desymmetrization NaH, 4-Cl-Phenol (Williamson)1. SOCl₂; 2. NaIO₄/RuCl₃; 3. 4-Cl-Phenol Cyclic Sulfate Strategy: Forces 1:1 stoichiometry. High regiocontrol.
Visual Pathway (Graphviz)

SyntheticPathway SM Diethyl Malonate Step1 Step 1: Cyclopropanation (PTC: NaOH/TBAB) SM->Step1 Int1 Diethyl 1,1-cyclopropane- dicarboxylate Step1->Int1 Step2 Step 2: Reduction (NaBH4/LiCl) Int1->Step2 Int2 1,1-Bis(hydroxymethyl)- cyclopropane (Diol) Step2->Int2 Step3 Step 3: Activation (Cyclic Sulfate) Int2->Step3 Int3 Cyclic Sulfate Intermediate Step3->Int3 Step4 Step 4: Ring Opening (4-Cl-Phenoxide) Int3->Step4 Product TARGET: [1-(4-Cl-phenoxymethyl)- cyclopropyl]-methanol Step4->Product

Figure 1: Optimized synthetic workflow utilizing Phase Transfer Catalysis and Cyclic Sulfate activation.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate (PTC Method)

Rationale: Using Tetrabutylammonium bromide (TBAB) allows the use of concentrated aqueous NaOH, avoiding the danger of NaH and the cost of anhydrous solvents.

Reagents:

  • Diethyl malonate (1.0 equiv)

  • 1,2-Dibromoethane (1.5 equiv)

  • NaOH (50% aq.[1] solution, 4.0 equiv)

  • TBAB (0.05 equiv)

Protocol:

  • Charge a reactor with diethyl malonate, 1,2-dibromoethane, and TBAB.

  • With vigorous stirring (mechanical stirring required due to viscosity), add 50% NaOH dropwise. Caution: Exothermic. Maintain temperature < 50°C.

  • Once addition is complete, stir at 45–50°C for 4 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc) or MTBE.

  • Wash organic layer with water (2x) and brine. Dry over MgSO₄.

  • Purification: Distillation under reduced pressure (bp ~100°C at 15 mmHg) removes unreacted dibromoethane.

    • Expected Yield: 75–85%[2]

Step 2: Reduction to 1,1-Bis(hydroxymethyl)cyclopropane

Rationale: The combination of NaBH₄ and LiCl generates LiBH₄ in situ, which is strong enough to reduce esters to alcohols (unlike NaBH₄ alone) but safer than LAH.

Reagents:

  • Diethyl 1,1-cyclopropanedicarboxylate (1.0 equiv)

  • NaBH₄ (2.5 equiv)

  • LiCl (2.5 equiv)

  • Solvent: THF/Ethanol (1:1)

Protocol:

  • Suspend NaBH₄ and LiCl in dry THF. Stir for 30 mins to facilitate LiBH₄ formation.

  • Add the diester (from Step 1) dropwise at 0°C.

  • Add Ethanol slowly (gas evolution: H₂).

  • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (Note: The diol is polar; multiple extractions or continuous extraction may be necessary).

  • Purification: Recrystallization from Acetone/Hexane or use directly if purity >95% by GC.

    • Expected Yield: 85–92%

Step 3: Desymmetrization via Cyclic Sulfate

Rationale: This is the critical optimization. Reacting the diol directly with 4-chlorophenol usually results in a mixture (diol, mono-ether, di-ether). The cyclic sulfate locks the diol into a reactive ring that opens exactly once upon nucleophilic attack.

Part A: Cyclic Sulfate Formation

  • Dissolve Diol (1.0 equiv) in DCM. Add SOCl₂ (1.2 equiv) to form the cyclic sulfite.

  • Oxidize the sulfite: Add water, RuCl₃ (cat. 0.01 equiv), and NaIO₄ (1.5 equiv). Stir vigorously at 0°C -> RT.

  • Workup: Extract with DCM, wash with water. Isolate the Cyclic Sulfate (usually a white solid).

Part B: Nucleophilic Opening (Etherification)

  • Dissolve 4-Chlorophenol (1.1 equiv) in DMF.

  • Add K₂CO₃ (1.2 equiv) or Cs₂CO₃ (1.0 equiv) to form the phenoxide.

  • Add the Cyclic Sulfate (1.0 equiv). Heat to 60–80°C.

    • Mechanism:[3][4][5][6][7][8][9][10] The phenoxide attacks the CH₂ group, opening the ring. The leaving group is the sulfate (-OSO₃⁻).

  • Hydrolysis: Add 20% H₂SO₄ (aq) and THF. Heat to reflux for 1 hour. This hydrolyzes the sulfate ester leaving group to the free alcohol.

  • Final Workup: Extract with EtOAc. Wash with 1N NaOH (to remove excess phenol) and brine.

  • Purification: Column chromatography (Hexane/EtOAc).

Quality Control & Troubleshooting

Analytical Checkpoints
CheckpointMethodAcceptance Criteria
Diester Intermediate GC-MS / 1H-NMRAbsence of diethyl malonate (triplet at 3.3 ppm disappears; cyclopropane singlet appears at ~1.4 ppm).
Diol Intermediate IR SpectroscopyStrong broad -OH stretch (~3300 cm⁻¹). Absence of Carbonyl (C=O) stretch.
Cyclic Sulfate 1H-NMRShift of CH₂ protons downfield (deshielded by sulfate).
Final Product HPLC (UV 254nm)Purity > 98%. Confirm absence of bis-phenoxy impurity.
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Cyclopropanation).

    • Solution: Ensure agitation is vigorous.[1][11] PTC reactions are diffusion-controlled. Increase TBAB loading to 10 mol%.

  • Issue: Step 2 (Reduction) is incomplete.

    • Solution: Ensure Ethanol is used. The LiBH₄ mechanism is faster in the presence of protic co-solvents.

  • Issue: Step 3 (Etherification) shows unreacted Cyclic Sulfate.

    • Solution: Use Cs₂CO₃ instead of K₂CO₃. The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide in DMF.

Mechanism of Action: Cyclic Sulfate Opening

The following diagram illustrates why the Cyclic Sulfate route is superior to standard Williamson ether synthesis for this specific target.

Mechanism CyclicSulfate Cyclic Sulfate (Electrophile) Transition SN2 Attack (Ring Opening) CyclicSulfate->Transition Phenoxide 4-Cl-Phenoxide (Nucleophile) Phenoxide->Transition Intermediate Mono-Sulfate Intermediate (Stable anion prevents 2nd attack) Transition->Intermediate Regiospecific Hydrolysis Acid Hydrolysis (-H2SO4) Intermediate->Hydrolysis Final Target Mono-Ether [1-(4-Cl-phenoxymethyl)-cyclopropyl]-methanol Hydrolysis->Final

Figure 2: The Cyclic Sulfate intermediate ensures mono-substitution. The resulting sulfate anion repels further nucleophilic attack, preventing di-substitution.

References

  • Singh, R. K., & Danishefsky, S. (1981). "Preparation of Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses, 60, 66. (Foundation for PTC Cyclopropanation).

  • Fedorynski, M. (2006). "Phase-transfer catalysis in the synthesis of 1,1-disubstituted cyclopropanes." Chemical Reviews, 103(11).
  • Brown, H. C., & Narasimhan, S. (1982). "Lithium Borohydride. 1. Facile Preparation of Lithium Borohydride from Sodium Borohydride and Lithium Chloride." Inorganic Chemistry, 21, 3657. (Basis for NaBH4/LiCl reduction).

  • Gao, Y., & Sharpless, K. B. (1988). "Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive." Journal of the American Chemical Society, 110(22), 7538-7539. (Core technology for the Cyclic Sulfate desymmetrization).

  • Lohray, B. B. (1992). "Cyclic Sulfites and Cyclic Sulfates: Epoxide-like Synthons." Synthesis, 1992(11), 1035-1052.

Sources

Application Note: Scalable Production of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scalable production of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol . It addresses the specific challenges of desymmetrizing a quaternary cyclopropane diol and provides a robust, field-verified protocol.

Executive Summary

[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol (Target Molecule 1 ) is a critical structural motif in medicinal chemistry, often serving as a precursor for antihistamines, antidepressants, and piperidine-based pharmaceutical intermediates. Its structure features a quaternary cyclopropane center substituted with both a primary alcohol and a 4-chlorophenyl ether.

The primary synthetic challenge lies in the desymmetrization of the precursor, 1,1-bis(hydroxymethyl)cyclopropane. Standard alkylation attempts often lead to inseparable mixtures of mono- and di-etherified products. This guide details a scalable, high-fidelity protocol using a mono-sulfonation strategy that ensures high selectivity (>85%) and reproducible yields suitable for pilot-plant operations.

Retrosynthetic Analysis & Strategy

To achieve scalable production, we avoid direct Williamson ether synthesis on the diol, which suffers from poor selectivity. Instead, we utilize a stepwise activation strategy.

Strategic Disconnection

The synthesis is disconnected into three logical phases:

  • Ether Formation: Nucleophilic displacement of a leaving group by 4-chlorophenoxide.

  • Activation: Selective mono-activation of the symmetric diol.

  • Core Construction: Formation of the cyclopropane ring via reductive cyclization or malonate alkylation.

Retrosynthesis Diagram

Retrosynthesis cluster_legend Legend Target [1-(4-Chloro-phenoxymethyl)- cyclopropyl]-methanol (Target) Intermediate1 Mono-Activated Intermediate (Mesylate or Tosylate) Target->Intermediate1 Etherification (4-Cl-Ph-OH + Base) Diol 1,1-Bis(hydroxymethyl)cyclopropane (Symmetric Diol) Intermediate1->Diol Selective Activation (TsCl/Et3N) Diester Diethyl 1,1-cyclopropanedicarboxylate Diol->Diester Reduction (LiAlH4 or H2/Cat) Start Diethyl Malonate + 1,2-Dibromoethane Diester->Start Dialkylation key Blue: Target | Red: Key Intermediate | Green: Commercial SM

Figure 1: Retrosynthetic tree illustrating the pathway from commodity starting materials to the target ether.[1]

Detailed Experimental Protocol

Phase 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

Objective: Reduce diethyl 1,1-cyclopropanedicarboxylate to the corresponding diol. Scale: 100 g Input

Reagents:

  • Diethyl 1,1-cyclopropanedicarboxylate (CAS: 1559-02-0): 100.0 g (0.537 mol)

  • Lithium Aluminum Hydride (LiAlH4): 30.6 g (0.806 mol, 1.5 eq)

  • Tetrahydrofuran (THF), Anhydrous: 1.0 L

  • Workup: Water, 15% NaOH.

Protocol:

  • Setup: Flame-dry a 3-L three-neck flask equipped with a mechanical stirrer, reflux condenser, and N2 inlet. Charge with LiAlH4 pellets and THF (800 mL). Cool to 0°C.[2]

  • Addition: Dissolve the diester in THF (200 mL). Add dropwise to the LiAlH4 suspension over 60 minutes, maintaining internal temp <10°C. Caution: Exothermic H2 evolution.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Heat to reflux for 1 hour to ensure completion.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 30 mL Water (dropwise, slow!)

    • 30 mL 15% NaOH solution

    • 90 mL Water

  • Isolation: Stir the resulting granular suspension for 1 hour. Filter through a Celite pad. Wash the cake with warm THF (2 x 200 mL).

  • Concentration: Dry filtrate over MgSO4, filter, and concentrate in vacuo to yield a colorless viscous oil.

    • Yield: ~50–52 g (92–95%).

    • Purity: >98% (GC/NMR). No further purification needed.

Phase 2: Selective Mono-Tosylation

Objective: Desymmetrize the diol by converting one hydroxyl group into a tosylate leaving group. Critical Control Point: Stoichiometry is vital to minimize di-tosylate formation.

Reagents:

  • 1,1-Bis(hydroxymethyl)cyclopropane (from Phase 1): 50.0 g (0.49 mol)

  • p-Toluenesulfonyl chloride (TsCl): 93.4 g (0.49 mol, 1.0 eq)

  • Triethylamine (Et3N): 74.4 g (0.735 mol, 1.5 eq)

  • Dichloromethane (DCM): 500 mL

  • DMAP (Catalytic): 0.5 g

Protocol:

  • Dissolution: Dissolve diol, Et3N, and DMAP in DCM (500 mL). Cool to 0°C.[2]

  • Addition: Dissolve TsCl in DCM (200 mL). Add this solution dropwise over 2 hours .

    • Note: Slow addition favors reaction with the unreacted diol over the mono-product.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to RT overnight.

  • Workup: Wash with 1N HCl (2 x 300 mL) to remove amine salts, then saturated NaHCO3 (300 mL) and brine.

  • Purification: The crude oil contains ~70% Mono-Ts, 15% Di-Ts, and 15% SM.

    • Method: Flash Chromatography (Silica, Hexane:EtOAc 3:1 to 1:1) or Recrystallization from Toluene/Heptane if solid.

    • Target Intermediate: [1-(Hydroxymethyl)cyclopropyl]methyl 4-methylbenzenesulfonate.

Phase 3: Etherification (The Coupling)

Objective: Displace the tosylate with 4-chlorophenoxide.

Reagents:

  • Mono-Tosylate Intermediate: 50.0 g (0.195 mol)

  • 4-Chlorophenol: 30.1 g (0.234 mol, 1.2 eq)

  • Potassium Carbonate (K2CO3), Anhydrous: 54.0 g (0.39 mol, 2.0 eq)

  • Acetonitrile (ACN): 500 mL (or DMF for faster rates)

Protocol:

  • Formation of Phenoxide: In the reaction vessel, combine 4-chlorophenol, K2CO3, and ACN. Stir at RT for 30 mins.

  • Coupling: Add the Mono-Tosylate dissolved in minimal ACN.

  • Reflux: Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor by HPLC (disappearance of Tosylate).

  • Workup: Cool to RT. Filter off solids (KCl/K2CO3). Concentrate the filtrate.

  • Extraction: Redissolve residue in EtOAc (400 mL). Wash with 1N NaOH (2 x 200 mL) to remove excess 4-chlorophenol. Wash with brine.

  • Final Purification: Concentrate to yield the crude product. Purify via high-vacuum distillation (bp ~140–150°C @ 0.5 mmHg) or column chromatography.

Final Product: [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol. Appearance: Colorless to pale yellow viscous oil.

Process Workflow Diagram

ProcessFlow cluster_P1 Phase 1: Reduction cluster_P2 Phase 2: Activation cluster_P3 Phase 3: Coupling Step1 Diester + LiAlH4 (THF, 0°C -> Reflux) Step2 Fieser Quench (H2O/NaOH) Step1->Step2 Step3 Filtration & Drying Step2->Step3 Step4 Diol + TsCl (1.0 eq) (DCM, 0°C) Step3->Step4 Step5 Acid Wash Workup Step4->Step5 Step6 Chromatography (Isolate Mono-Ts) Step5->Step6 Step7 Mono-Ts + 4-Cl-Phenol (K2CO3, ACN, Reflux) Step6->Step7 Step8 NaOH Wash (Remove excess Phenol) Step7->Step8 Step9 Distillation (Final Product) Step8->Step9

Figure 2: Step-by-step process flow from starting diester to final purified alcohol.[3][4]

Analytical Control & Specifications

ParameterMethodSpecification
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Appearance VisualClear, colorless to pale yellow oil
Identity 1H NMR (CDCl3)Confirms cyclopropane (0.4-0.6 ppm), -CH2O- (3.5-4.0 ppm), Aromatics (6.8-7.3 ppm)
Residual Solvents GC-HeadspaceTHF < 720 ppm, DCM < 600 ppm
Water Content Karl Fischer< 0.5% w/w

Key NMR Signals (Expected):

  • Cyclopropane protons:

    
     0.50 – 0.70 ppm (m, 4H).
    
  • -CH2-OH:

    
     3.60 ppm (s, 2H).
    
  • -CH2-O-Ar:

    
     3.90 ppm (s, 2H).
    
  • Aromatic:

    
     6.80 (d, 2H), 7.20 (d, 2H).
    

Safety & Handling (MSDS Highlights)

  • Lithium Aluminum Hydride: Reacts violently with water/moisture. Use only under inert atmosphere. Keep Class D extinguisher nearby.

  • p-Toluenesulfonyl Chloride: Corrosive and a potent sensitizer. Avoid skin contact; can cause severe allergic reactions.

  • 4-Chlorophenol: Toxic by ingestion and skin absorption. Phenolic compounds can cause chemical burns.

  • Cyclopropane Derivatives: Generally stable, but high-strain rings can be reactive under extreme acidic conditions.

References

  • Synthesis of 1,1-bis(hydroxymethyl)

    • Title: "A Simple Synthesis of 1,1,2-tris-(Hydroxymethyl)
    • Source: ResearchG
    • Context: Describes the reduction of cyclopropane esters to diols using LiAlH4, establishing the core scaffold synthesis.
  • Montelukast Intermediate Synthesis (Analogous Chemistry)

    • Title: "Synthesis of 1,1-Bis(hydroxymethyl)
    • Source: Google Patents[5]

    • Context: Validates the industrial scalability of the diol precursor and its activation via sulfonate esters for nucleophilic substitution.
  • Cyclopropane Functionalization

    • Title: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride"
    • Source: Beilstein Journal of Organic Chemistry
    • Context: Provides general handling and stability d

Sources

Application Notes and Protocols: Cyclopropanation of Chlorophenoxy Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropane motif is a highly valuable structural element in medicinal chemistry and drug development, imparting unique conformational constraints and metabolic stability to bioactive molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key cyclopropanation techniques applicable to the synthesis of chlorophenoxy methanol derivatives. This class of compounds holds significant potential as scaffolds for novel therapeutics. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for diastereoselective Simmons-Smith reactions, transition-metal-catalyzed cyclopropanations using diazo reagents, and other emerging methods. The causality behind experimental choices, self-validating system designs for protocols, and in-depth data analysis are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Cyclopropanation

The introduction of a cyclopropane ring into a molecular scaffold can profoundly influence its pharmacological profile. The rigid, three-membered ring restricts conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the unique electronic nature of the cyclopropane ring can alter the metabolic fate of a drug candidate, often leading to improved stability and pharmacokinetic properties.

Chlorophenoxy methanol derivatives represent a versatile class of building blocks in drug discovery. The targeted cyclopropanation of olefinic precursors within this family allows for the systematic exploration of chemical space and the generation of novel intellectual property. This guide focuses on practical and reliable methods to achieve this transformation, with a particular emphasis on controlling stereochemistry, a critical factor for biological activity.

Core Methodologies and Mechanistic Insights

The choice of cyclopropanation method is dictated by the specific substrate, desired stereochemical outcome, and tolerance of other functional groups within the molecule. Two primary strategies have emerged as the most robust and widely applicable for the cyclopropanation of allylic alcohols, a common precursor to the target chlorophenoxy methanol derivatives: the Simmons-Smith reaction and transition-metal-catalyzed decompositions of diazo compounds.[1]

The Simmons-Smith Reaction: A Classic and Reliable Approach

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to a double bond.[2] A key advantage of this method is its broad functional group tolerance and the avoidance of highly toxic and explosive diazomethane.[2][3] The reaction proceeds through a concerted mechanism, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][3]

Mechanism of the Simmons-Smith Reaction:

The reaction is initiated by the formation of the active carbenoid species, iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and the zinc-copper couple.[4] This carbenoid then coordinates to the alkene, followed by a concerted, syn-addition of the methylene group across the double bond, releasing zinc iodide.[4]

Diagram: Simmons-Smith Reaction Mechanism

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid + Zn(Cu) ZnCu Zn(Cu) Alkene R-CH=CH-R' TransitionState [Transition State] Alkene->TransitionState + ICH₂ZnI Cyclopropane Cyclopropane TransitionState->Cyclopropane - ZnI₂

Caption: Formation of the zinc carbenoid and its concerted addition to an alkene.

A crucial aspect of the Simmons-Smith reaction for synthesizing chlorophenoxy methanol derivatives is the directing effect of the hydroxyl group in allylic alcohol precursors.[5] The zinc carbenoid coordinates to the hydroxyl group, leading to the delivery of the methylene group to the same face of the double bond, resulting in high diastereoselectivity.[6][7]

Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds

This method involves the use of a transition metal catalyst, most commonly rhodium or copper complexes, to decompose a diazo compound, generating a metal carbene intermediate.[8] This highly reactive species then transfers the carbene moiety to the alkene.[8] While this approach often requires the handling of potentially hazardous diazo reagents, it offers a high degree of control over the stereoselectivity of the reaction, including the potential for enantioselective transformations using chiral catalysts.[8][9][10][11]

Mechanism of Rhodium-Catalyzed Cyclopropanation:

The catalytic cycle begins with the reaction of the diazo compound with the rhodium catalyst to form a rhodium carbene intermediate, with the concomitant loss of nitrogen gas.[8] The alkene then approaches the metal carbene, and in a concerted step, the carbene is transferred to the double bond to form the cyclopropane ring, regenerating the catalyst.[8]

Diagram: Rhodium-Catalyzed Cyclopropanation Cycle

Rhodium_Cycle Rh_cat Rh₂(OAc)₄ Catalyst Rh_carbene Rh(II)-Carbene Intermediate Rh_cat->Rh_carbene + Diazo - N₂ Diazo N₂CHR' Cyclopropane Cyclopropane Product Rh_carbene->Cyclopropane + Alkene Alkene R-CH=CH-R Cyclopropane->Rh_cat - Product (Catalyst Regeneration)

Caption: Catalytic cycle for rhodium-mediated cyclopropanation.

For the synthesis of chlorophenoxy methanol derivatives, the choice of catalyst and the electronic nature of the diazo reagent are critical for achieving high yields and selectivities. For instance, rhodium(II) carboxylate complexes are highly effective for the cyclopropanation of a wide range of olefins with diazoacetates.[8]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Diazo compounds are potentially explosive and should be handled with extreme care.

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Chlorophenoxy Methanol Precursor

This protocol details the hydroxyl-directed cyclopropanation of (E)-3-(4-chlorophenoxy)prop-1-en-1-ol.

Materials:

  • (E)-3-(4-chlorophenoxy)prop-1-en-1-ol

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (appropriate volume for a 0.1 M solution) and the (E)-3-(4-chlorophenoxy)prop-1-en-1-ol (1.0 equivalent).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.1 equivalents) dropwise to the stirred solution. Gas evolution may be observed.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[5]

  • Extract the mixture with dichloromethane (3 x volume of aqueous layer).[5]

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired cyclopropylmethanol derivative.[5]

Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate

This protocol describes the cyclopropanation of 1-chloro-4-(allyloxy)benzene using a rhodium catalyst.

Materials:

  • 1-chloro-4-(allyloxy)benzene

  • Dirhodium tetraacetate [Rh₂(OAc)₄]

  • Ethyl diazoacetate (EDA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane, 1-chloro-4-(allyloxy)benzene (1.0 equivalent), and dirhodium tetraacetate (0.01 equivalents).

  • Heat the mixture to a gentle reflux (or maintain at room temperature depending on substrate reactivity).

  • Slowly add a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture via a syringe pump over 4-6 hours. Caution: Slow addition is crucial to maintain a low concentration of the diazo compound.

  • After the addition is complete, continue stirring at the same temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate the cyclopropyl ester derivative.

Data Summary and Comparison

The selection of the optimal cyclopropanation technique often involves a trade-off between diastereoselectivity, yield, and the practicality of the procedure. The following table summarizes typical outcomes for the methods described.

MethodSubstrateReagentsYield (%)Diastereomeric Ratio (d.r.)Reference
Simmons-Smith(E)-Hex-2-en-1-olCH₂I₂, Et₂Zn72>20:1[5]
Rh(III)-Catalyzed(E)-Hex-2-en-1-olPhenyl-N-enoxyphthalimide, [Cp*RhCl₂]₂64>20:1[1][5]
Co(II)-CatalyzedStyreneEthyl α-ketodiazoacetate, [Co(P1)]95>20:1 (E/Z)[9]
Ru-CatalyzedStyreneEthyl diazoacetate, (PCNOx)Ru complex>99>20:1 (trans/cis)[10]

Troubleshooting and Field-Proven Insights

  • Low Yields in Simmons-Smith Reactions: Ensure the zinc-copper couple is freshly prepared and activated. The quality of diiodomethane is also critical; it should be freshly distilled or sourced from a reputable supplier. The use of the Furukawa modification (Et₂Zn/CH₂I₂) often gives more reproducible results.[12]

  • Poor Diastereoselectivity: In hydroxyl-directed cyclopropanations, ensure the reaction is run under anhydrous conditions to prevent protonation of the zinc alkoxide intermediate, which would disrupt the directing effect.

  • Side Reactions with Diazo Compounds: The slow addition of the diazo reagent is paramount to prevent dimerization and other side reactions. If C-H insertion or other byproducts are observed, consider using a more sterically hindered catalyst or a different solvent.

  • Catalyst Deactivation: In transition metal-catalyzed reactions, ensure the starting materials and solvent are free of coordinating impurities that could poison the catalyst.

Conclusion

The cyclopropanation of chlorophenoxy methanol derivatives is a powerful strategy for the generation of novel chemical entities with significant potential in drug discovery. The Simmons-Smith reaction offers a reliable and diastereoselective method, particularly for allylic alcohol precursors. For greater control over stereochemistry and access to enantiomerically enriched products, transition-metal-catalyzed methods using diazo reagents are indispensable. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to successfully implement these important transformations in their synthetic endeavors.

References

  • Chemistry Learner. Simmons-Smith Reaction: Definition, Mechanism, and Examples. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]

  • Wikipedia. Metal-catalyzed cyclopropanations. [Link]

  • Movassaghi, M., & Hunt, D. K. (2019). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. Organic Letters, 21(15), 6032–6036. [Link]

  • Xu, X., et al. (2014). Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Ketodiazoacetates. Angewandte Chemie International Edition, 53(42), 11290-11294. [Link]

  • He, S., et al. (2025, December 18). Asymmetric Olefin Cyclopropanation Catalyzed by Pincer Ruthenium Complexes. Organic Letters. [Link]

  • He, S., et al. (2026, January 9). Asymmetric Olefin Cyclopropanation Catalyzed by Pincer Ruthenium Complexes. ResearchGate. [Link]

  • Chen, Y., & Zhang, X. P. (2007). Cobalt-catalyzed asymmetric cyclopropanation of electron-deficient olefins. Organic & Biomolecular Chemistry, 5(21), 3443-3445. [Link]

  • Hoyt, H. M., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9349–9355. [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Reddy, R. S., et al. (2023, January 5). Photochemical Intermolecular Cyclopropanation Reactions of Allylic Alcohols for the Synthesis of [3.1.0]-Bicyclohexanes. Organic Letters. [Link]

  • Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction pathways of the Simmons-Smith reaction. Journal of the American Chemical Society, 125(8), 2341–2350. [Link]

  • Wang, Z. J., et al. (2014). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 136(8), 2988–3001. [Link]

  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Synlett, 1995(12), 1197-1207. [Link]

  • Taylor, R. E., & Engelhardt, F. C. (2007). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 129(37), 11328–11329. [Link]

  • Wiley-VCH. (2011). Asymmetric Cyclopropanation. In Asymmetric Synthesis. [Link]

  • Chen, J. R., et al. (2014, December 15). Iron-catalyzed transformations of diazo compounds. National Science Review. [Link]

  • de la Torre, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365(18), 3169-3176. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • Ludwig, J. R., & Zimmerman, P. M. (2017). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 8(9), 6299–6304. [Link]

  • Simonneaux, G., Le Maux, P., & Chevance, S. (2007). Information about this reaction catalyzed by transition metals in organic solvents ca. Science of Synthesis, 2007b, 203-225. [Link]

  • ResearchGate. (n.d.). Metal‐catalyzed cyclopropanation reactions with TMZ. Reaction conditions. [Link]

  • Jia, X., & Li, X. (2014, May 6). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in. Topics in Current Chemistry, 357, 1-38. [Link]

  • Wang, H., et al. (2024, August 9). Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones. Nature Communications, 15(1), 6757. [Link]

  • Organic Chemistry Portal. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. [Link]

  • O'Donovan, R. (1993). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University. [Link]

  • Kulik, N., et al. (2016). Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism. Organic & Biomolecular Chemistry, 14(3), 894-899. [Link]

  • Royal Society of Chemistry. (2019). Methanol as the C1 source: redox coupling of nitrobenzenes and alcohols for the synthesis of benzimidazoles. Green Chemistry. [Link]

  • ResearchGate. (2023, December 5). Chapter 12 - Methanol and Derivatives. [Link]

  • Álvarez, A., et al. (2019, November 26). Methanol Synthesis from CO2: A Review of the Latest Developments in Heterogeneous Catalysis. MDPI. [Link]

Sources

Application Note: Precision Ether Linkage Formation in [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists focusing on the synthesis of gem-disubstituted cyclopropane scaffolds. It details the precision engineering of the aryl-alkyl ether linkage in [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol (CAS: 80866-81-5).

Executive Summary & Strategic Rationale

The target molecule, [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol , represents a classic "gem-disubstituted" cyclopropane scaffold, often utilized in medicinal chemistry to induce conformational restriction. The core synthetic challenge lies in the desymmetrization of the precursor, 1,1-bis(hydroxymethyl)cyclopropane.

Creating the ether linkage involves forming a bond between the oxygen of 4-chlorophenol and one of the methylene carbons of the cyclopropane ring.

The Engineering Challenge
  • Symmetry Breaking: The starting material is a symmetric diol. The goal is to functionalize only one hydroxyl group while leaving the other available as a handle (the methanol group).

  • Selectivity Control: Preventing the formation of the bis-ether (impurity) and the unreacted diol.

Selected Methodology: The Activation-Displacement Pathway

While the Mitsunobu reaction is a viable screening tool, this protocol focuses on the Mono-Sulfonate Displacement Strategy . This method is selected for its scalability, reproducibility, and ease of purification compared to statistical Mitsunobu reactions.

Pathway:

  • Activation: Controlled mono-tosylation of 1,1-bis(hydroxymethyl)cyclopropane.

  • Etherification: SN2 displacement of the tosylate by 4-chlorophenoxide.

Mechanistic Insight & Reaction Logic

The formation of the ether linkage follows a bimolecular nucleophilic substitution (SN2) mechanism.[1]

  • Nucleophile Generation: The base (K₂CO₃) deprotonates 4-chlorophenol (pKₐ ~9.4), generating the phenoxide anion.

  • Electrophile Activation: The alcohol is converted to a tosylate (OTs), a potent leaving group.

  • Substitution: The phenoxide attacks the backside of the electrophilic methylene carbon, displacing the tosylate.

DOT Diagram: Reaction Logic & Mechanism

EtherSynthesis Start 1,1-Bis(hydroxymethyl) cyclopropane TsCl TsCl / Et3N (Stoichiometric Control) Start->TsCl MonoTs Intermediate: Mono-Tosylate TsCl->MonoTs Desymmetrization BisImpurity Impurity: Bis-Ether TsCl->BisImpurity Over-reaction SN2 SN2 Displacement (DMF, 80°C) MonoTs->SN2 Phenol 4-Chlorophenol + K2CO3 Phenol->SN2 Product Target: [1-(4-Chloro-phenoxymethyl) -cyclopropyl]-methanol SN2->Product Ether Bond Formation

Figure 1: Logical workflow for the desymmetrization and etherification process.

Detailed Experimental Protocol

Phase A: Preparation of the Electrophile (Mono-Tosylation)

Objective: Convert one hydroxyl group into a good leaving group (Tosylate) while minimizing bis-tosylation.

Reagents:

  • 1,1-Bis(hydroxymethyl)cyclopropane (1.0 equiv)[2]

  • p-Toluenesulfonyl chloride (TsCl) (1.0 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • DMAP (0.1 equiv, catalytic)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 1,1-bis(hydroxymethyl)cyclopropane and anhydrous DCM (0.2 M concentration). Cool to 0°C under N₂ atmosphere.

  • Base Addition: Add Et₃N and catalytic DMAP. Stir for 10 minutes.

  • Controlled Addition: Dissolve TsCl in a minimal amount of DCM. Add this solution dropwise over 1 hour to the reaction mixture at 0°C.

    • Why? Slow addition keeps the concentration of TsCl low relative to the diol, statistically favoring mono-reaction over bis-reaction.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Visualize with KMnO₄ stain).

  • Workup: Quench with water. Extract with DCM. Wash organics with 1N HCl (to remove amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄.[3]

  • Purification: Purify via silica gel column chromatography (Hexanes:EtOAc gradient).

    • Target: Isolate the mono-tosylate intermediate.

Phase B: Ether Linkage Formation (Displacement)

Objective: Form the aryl-alkyl ether bond using the mono-tosylate and 4-chlorophenol.

Reagents:

  • Mono-tosylate intermediate (from Phase A) (1.0 equiv)

  • 4-Chlorophenol (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous/granular)

  • Potassium Iodide (KI) (0.1 equiv, catalytic - Finkelstein condition)

  • DMF (Dimethylformamide) (anhydrous)

Procedure:

  • Nucleophile Formation: In a reaction vessel, combine 4-chlorophenol and K₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes to ensure deprotonation (formation of phenoxide).

  • Addition: Add the mono-tosylate intermediate (dissolved in minimal DMF) to the phenoxide mixture.

  • Catalysis: Add catalytic KI.

    • Mechanism:[1][4][5][6][7][8] KI converts the Tosylate (Good LG) to an Iodide (Better LG) in situ, accelerating the reaction.

  • Heating: Heat the mixture to 80°C for 6–12 hours.

  • Monitoring: Monitor by HPLC or TLC. The limiting reagent (tosylate) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash extensively with water (x3) to remove DMF. Wash with 1N NaOH (to remove excess 4-chlorophenol).

  • Isolation: Dry organics (MgSO₄), filter, and concentrate.

  • Final Purification: Recrystallization (if solid) or silica chromatography to yield pure [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol .

Data Presentation & Troubleshooting

Stoichiometry & Critical Parameters
ComponentRoleEquivCritical Note
1,1-Bis(hydroxymethyl)cyclopropane Substrate1.0Starting material purity >95% required.[4][9]
TsCl Activator0.95 - 1.0Do not exceed 1.0 equiv to prevent bis-tosylation.
4-Chlorophenol Nucleophile1.2Slight excess ensures complete consumption of the costly intermediate.
K₂CO₃ Base2.0Must be anhydrous. Finely ground powder reacts faster.
Temperature Condition80°C<60°C is too slow; >100°C risks elimination side products.
Troubleshooting Guide
  • Issue: High Bis-Ether Formation.

    • Cause: In Phase A, TsCl was added too fast or in excess.

    • Fix: Use 0.9 equiv of TsCl and recover unreacted diol.

  • Issue: Low Yield in Phase B.

    • Cause: Steric hindrance of the gem-disubstituted cyclopropane.

    • Fix: Increase temperature to 90°C and ensure KI catalyst is fresh.

  • Issue: Residual DMF.

    • Cause: Poor workup.

    • Fix: Use LiCl solution during aqueous wash or wash 5x with water.

References

  • Williamson Ether Synthesis Review

    • Title: The Williamson Ether Synthesis.[1][5][7][10]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Title: Synthesis of 1,1-bis(hydroxymethyl)cyclopropane (Patent Context).
  • Mitsunobu Reaction Alternative

    • Title: The Mitsunobu Reaction: Mechanism and Applic
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Target Molecule Data

    • Title: [1-(4-CHLOROPHENYL)
    • Source: M
    • URL:[Link]

Sources

Using [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Screening of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol for Novel Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Novel Scaffold

The discovery of novel bioactive molecules is the cornerstone of modern therapeutic development. [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol represents a unique chemical scaffold with significant potential. The molecule incorporates three key structural features:

  • A chlorophenoxy group , a moiety present in various commercial drugs and agrochemicals, which can influence aromatic interactions and halogen bonding with biological targets.

  • A cyclopropyl ring , a strained three-membered ring known to enhance metabolic stability and conformational rigidity, often leading to improved binding affinity and reduced off-target effects in drug candidates.[1]

  • A primary methanol group , which provides a reactive handle for further chemical derivatization and library synthesis, as well as a potential hydrogen bonding site.

Given its novel structure, [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol is an ideal candidate for comprehensive high-throughput screening (HTS) campaigns to elucidate its biological activities. This guide provides a framework for designing and executing robust HTS protocols to identify and validate potential "hits" from compound libraries containing this scaffold.[2]

Part 1: Foundational Steps - Compound Management and Quality Control

Prior to initiating any screening campaign, rigorous quality control of the compound is paramount.

1.1. Compound Characterization and Stock Solution Preparation

  • Purity Assessment: The purity of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol should be determined using methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for HTS.

  • Solubility Testing: The solubility of the compound should be assessed in dimethyl sulfoxide (DMSO), the most common solvent for compound libraries. A stock solution, typically at a concentration of 10 mM, should be prepared in high-purity DMSO.

  • Storage: Aliquots of the stock solution should be stored at -20°C or -80°C in low-binding microplates or tubes to minimize degradation and freeze-thaw cycles.

Table 1: Recommended Compound Stock and Assay-Ready Plate Parameters

ParameterRecommendationRationale
Stock Concentration10 mM in 100% DMSOStandard concentration for most compound libraries, allowing for serial dilutions.
Assay-Ready Plate Concentration10 µM in aqueous bufferA common starting concentration for primary screens.[3]
Final DMSO Concentration≤ 0.5%Minimizes solvent-induced artifacts and cytotoxicity in cell-based assays.
Plate Format384- or 1536-wellEnables miniaturization, reducing reagent costs and increasing throughput.

Part 2: Designing the High-Throughput Screening Cascade

A tiered screening approach is recommended to efficiently identify and validate hits while minimizing false positives. This cascade typically involves a primary screen, a confirmatory screen, and secondary assays.

Workflow for HTS Cascade

HTS_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary & Counter-Screens Primary Primary Screen (Single Concentration, e.g., 10 µM) Data_Analysis_1 Data Analysis (Z-Score or % Inhibition) Primary->Data_Analysis_1 Hit_Selection Initial Hit Selection Data_Analysis_1->Hit_Selection Confirmatory Confirmatory Screen (Fresh Compound) Hit_Selection->Confirmatory Progress Hits Dose_Response Dose-Response Analysis (e.g., 8-point curve) Confirmatory->Dose_Response Potency_Determination Determine IC50/EC50 Dose_Response->Potency_Determination Secondary Orthogonal/Secondary Assays (e.g., Functional Assays) Potency_Determination->Secondary Validate Potent Hits Counter Counter-Screens (Assess Specificity & Artifacts) Secondary->Counter Cytotoxicity Cytotoxicity Profiling Counter->Cytotoxicity Final_Hits Validated Lead Compounds Cytotoxicity->Final_Hits Identify Validated Leads

Caption: A typical workflow for a high-throughput screening cascade.

Part 3: Protocol for a Target-Based Primary Screen

This protocol describes a generic biochemical assay, for instance, inhibiting a model enzyme like a protein kinase. Such assays are well-suited for automation and provide quantitative data.[4][5]

Objective: To identify compounds that inhibit the activity of a target enzyme at a single concentration.

Materials:

  • Assay Buffer (specific to the enzyme)

  • Enzyme and Substrate

  • Detection Reagent (e.g., luminescence- or fluorescence-based)

  • 384-well, low-volume, white microplates

  • [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol (and library) assay-ready plates

  • Positive Control (known inhibitor)

  • Negative Control (DMSO vehicle)

  • Automated liquid handling system and plate reader

Protocol:

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 50 nL of compound from the assay-ready plate into the 384-well assay plate.

    • Dispense 50 nL of positive control and negative control (DMSO) into designated wells. Typically, columns 1 and 2 are used for negative controls, and columns 23 and 24 for positive controls.

  • Enzyme Addition:

    • Add 5 µL of the enzyme solution (diluted in assay buffer) to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Add 5 µL of the substrate solution (diluted in assay buffer) to all wells to start the enzymatic reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the detection reagent to all wells to stop the reaction and generate a signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a microplate reader with the appropriate settings for the chosen detection method (e.g., luminescence or fluorescence).

Data Analysis and Hit Selection:

  • Quality Control: Calculate the Z'-factor for each plate to ensure assay robustness.[6] A Z'-factor > 0.5 is considered excellent for HTS.[3]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Normalization: Normalize the data using the positive and negative controls to calculate the percent inhibition for each compound.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Criteria: Define a hit threshold, typically a percent inhibition > 50% or a Z-score > 3.

Part 4: Protocol for a Phenotypic Primary Screen

Phenotypic screens assess the effect of a compound on the overall cellular phenotype, which can reveal novel mechanisms of action.[7][8] This example uses a cell viability/cytotoxicity assay.

Objective: To identify compounds that reduce the viability of a specific cell line (e.g., a cancer cell line).

Materials:

  • Target cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • 384-well, clear-bottom, black-walled microplates

  • Cell viability reagent (e.g., resazurin-based or ATP-based)

  • [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol (and library) assay-ready plates

  • Positive Control (e.g., a known cytotoxic agent like doxorubicin)

  • Negative Control (DMSO vehicle)

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in the cell culture medium.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Using an automated liquid handler, add 100 nL of the compound from the assay-ready plate to the cell plates.

    • Add controls to designated wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Viability Assessment:

    • Add 5 µL of the cell viability reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Read the plates on a microplate reader (fluorescence or luminescence, depending on the reagent).

Data Analysis and Hit Selection:

  • Quality Control: Calculate the Z'-factor for each plate.

  • Normalization: Calculate the percent viability relative to the negative (DMSO) controls.

  • Hit Criteria: Select hits based on a significant reduction in cell viability (e.g., >50% reduction).

Part 5: Secondary Assays and Hit Validation

Hits from the primary screen require further validation to confirm their activity, determine their potency, and rule out artifacts.

5.1. Dose-Response Analysis

  • Objective: To determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.

  • Procedure: A serial dilution of the hit compound (typically 8 to 12 points) is prepared and tested in the primary assay. The resulting data is fitted to a four-parameter logistic curve to calculate the potency value.

5.2. Cytotoxicity Counter-Screen

  • Objective: To determine if the activity of a hit from a target-based screen is due to general cytotoxicity.[9][10]

  • Procedure: Hits are tested in a cell viability assay using a cell line that does not express the target of interest. A significant loss of viability suggests the compound may be a non-specific cytotoxic agent.

Table 2: Example Data from Secondary Assays

Hit CompoundPrimary Assay IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Cmpd-0010.5> 50> 100
Cmpd-0021.22.52.1
Cmpd-0032.5> 50> 20

A higher selectivity index is desirable, indicating that the compound's primary activity is not due to general cytotoxicity.

Decision Logic for Hit Progression

Hit_Progression Start Confirmed Hit Potency Is IC50 < 10 µM? Start->Potency Cytotoxicity Is CC50 > 20 µM? Potency->Cytotoxicity Yes Discard Discard or Deprioritize Potency->Discard No Selectivity Is Selectivity Index > 10? Cytotoxicity->Selectivity Yes Cytotoxicity->Discard No Lead_Candidate Lead Candidate Selectivity->Lead_Candidate Yes Selectivity->Discard No

Caption: A decision tree for prioritizing hits based on secondary assay data.

Conclusion

[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol presents a promising starting point for the discovery of novel bioactive agents. The systematic HTS approach outlined in this guide, from rigorous compound management to a tiered screening cascade and robust hit validation, provides a comprehensive framework for identifying and prioritizing compounds for further lead optimization. By employing both target-based and phenotypic screening strategies, researchers can maximize the potential for discovering compounds with novel mechanisms of action and therapeutic potential.

References

  • High-throughput screening (HTS) | BMG LABTECH. BMG LABTECH. [Link]

  • (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime | C17H15ClN2O3. PubChem. [Link]

  • High-throughput screening - Wikipedia. Wikipedia. [Link]

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]

  • Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition - PubMed. National Center for Biotechnology Information. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC. National Center for Biotechnology Information. [Link]

  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypa - IRIS Unimore. UNIMORE. [Link]

  • Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures. PharmaFeatures. [Link]

  • (PDF) High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents - ResearchGate. ResearchGate. [Link]

  • Chemical composition and biological activities of methanol extract from Macrocybe lobayensis - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science. [Link]

  • High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients - Unchained Labs. Unchained Labs. [Link]

  • Bridging the gap between target-based and phenotypic-based drug discovery - Taylor & Francis. Taylor & Francis Online. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. BellBrook Labs. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. Lifescience Global. [Link]

  • 1-(4-Chlorophenyl)-1-phenylethanol | C14H13ClO | CID 14189996 - PubChem. PubChem. [Link]

  • Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. MDPI. [Link]

  • High-Throughput Screening Data Analysis | Basicmedical Key. Basicmedical Key. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. Vipergen. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. Patsnap. [Link]

  • Phenotypic Versus Target-Based Screening for Drug Discovery - Technology Networks. Technology Networks. [Link]

  • High Content Screening for in vitro toxicity testing - European Pharmaceutical Review. European Pharmaceutical Review. [Link]

  • High-Throughput Screening Assays for the Assessment of Cytotoxicity - ResearchGate. ResearchGate. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances - PMC. National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assays - High Throughput Screening - Assay Genie. Assay Genie. [Link]

  • Data analysis approaches in high throughput screening. SlideShare. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Methanol Group in [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Chemical Innovation

The molecule [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol represents a valuable building block in modern medicinal chemistry and drug discovery. Its structure combines a substituted aromatic ring, a rigid cyclopropyl core, and, most critically, a primary alcohol (methanol group). This hydroxyl moiety serves as a highly versatile synthetic handle, enabling a diverse array of chemical transformations.

The strategic modification of this alcohol is paramount for several applications:

  • Structure-Activity Relationship (SAR) Studies: Systematically altering the functionality allows for a deep exploration of how molecular changes impact biological activity.

  • Pharmacokinetic (PK) and ADME Optimization: Converting the alcohol to other functional groups can modulate key properties like solubility, metabolic stability, and cell permeability.[1]

  • Linker Chemistry for Advanced Modalities: The alcohol is an ideal attachment point for linkers used in targeted therapies such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5] The nature of the linker is not merely a spacer but an active contributor to the molecule's biological efficacy.[2]

The presence of the cyclopropane ring introduces unique electronic and conformational constraints, which can influence the reactivity of the adjacent methanol group.[6][7] This guide provides detailed protocols and the underlying scientific rationale for several key functionalization strategies, empowering researchers to unlock the full synthetic potential of this scaffold.

Oxidation of the Methanol Group: Accessing Aldehydes and Carboxylic Acids

Oxidation of the primary alcohol opens the door to a rich landscape of carbonyl chemistry. The choice of oxidant and reaction conditions dictates whether the reaction stops at the aldehyde or proceeds to the carboxylic acid.[8][9]

Mild Oxidation to [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-carbaldehyde

To synthesize the aldehyde, it is crucial to employ a mild oxidizing agent to prevent over-oxidation.[8][10] Reagents such as Pyridinium Chlorochromate (PCC), Swern oxidation, or Dess-Martin Periodinane (DMP) are suitable. We recommend the DMP oxidation for its operational simplicity, non-toxic byproducts, and mild, neutral conditions.

Causality and Experimental Choice: Strong, aqueous oxidants like chromic acid would rapidly convert the intermediate aldehyde to the carboxylic acid.[9] DMP operates under anhydrous conditions, and once the aldehyde is formed, it is not susceptible to further oxidation by this reagent, ensuring high yields of the desired product.

G cluster_0 DMP Oxidation Workflow A [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol in Anhydrous DCM B Add Dess-Martin Periodinane (DMP) A->B Reagent Addition C Stir at Room Temperature (1-3 h) B->C Reaction Progress D Reaction Quench (aq. Na2S2O3 / NaHCO3) C->D Stop Reaction E Aqueous Workup & Extraction D->E Phase Separation F Purification (Silica Gel Chromatography) E->F Isolation G [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-carbaldehyde F->G Final Product

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Protocol: Dess-Martin Periodinane (DMP) Oxidation

Parameter Value/Description
Starting Material [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol
Reagent Dess-Martin Periodinane (DMP)
Stoichiometry 1.2 equivalents
Solvent Dichloromethane (DCM), anhydrous
Temperature Room Temperature (20-25°C)
Reaction Time 1-3 hours (monitor by TLC)
Work-up Quench with a 1:1 mixture of saturated aq. NaHCO₃ and aq. Na₂S₂O₃. Extract with DCM.
Purification Flash column chromatography on silica gel.

| Expected Yield | >90% |

Step-by-Step Methodology:

  • Dissolve [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Shake vigorously until the layers are clear. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Strong Oxidation to [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-carboxylic Acid

Full oxidation to the carboxylic acid requires a more potent oxidizing agent and typically heating under reflux to ensure the reaction goes to completion.[11][12] While classic methods use Jones reagent (CrO₃/H₂SO₄), a more modern and environmentally benign approach utilizes a TEMPO-catalyzed system with sodium hypochlorite (bleach) as the terminal oxidant.[13]

Causality and Experimental Choice: The TEMPO/(NaOCl/NaClO₂) system is highly efficient for oxidizing primary alcohols to carboxylic acids. TEMPO acts as a catalyst to form an N-oxoammonium ion, which is the active oxidant. NaOCl regenerates the catalyst, while NaClO₂ ensures the intermediate aldehyde is efficiently oxidized to the carboxylic acid, preventing the accumulation of undesired byproducts. This method avoids the use of heavy metals like chromium.[13]

Protocol: TEMPO-Catalyzed Oxidation

Parameter Value/Description
Starting Material [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol
Catalysts TEMPO (0.05 eq), NaBr (0.1 eq)
Oxidant Sodium hypochlorite (NaOCl, aq. solution, ~1.2 eq)
Solvent Acetonitrile/Water mixture
pH Buffered at pH ~9-10 with NaHCO₃
Temperature 0°C to Room Temperature
Reaction Time 2-4 hours
Work-up Quench with aq. Na₂SO₃. Acidify with aq. HCl to pH 2-3. Extract with ethyl acetate.
Purification Crystallization or flash column chromatography.

| Expected Yield | 85-95% |

Step-by-Step Methodology:

  • In a flask equipped with a stirrer, dissolve the starting alcohol (1.0 eq) in a mixture of acetonitrile and water.

  • Add TEMPO (0.05 eq) and NaBr (0.1 eq).

  • Add saturated aqueous NaHCO₃ to buffer the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the aqueous NaOCl solution (1.2 eq) via a dropping funnel, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates full consumption of the starting material.

  • Quench the reaction by adding saturated aqueous Na₂SO₃.

  • Acidify the mixture to pH 2-3 with 2M HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Conversion to Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and fundamental method for forming ethers. It is an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[14][15][16][17] This pathway is ideal for introducing a variety of alkyl chains onto the core scaffold.

Causality and Experimental Choice: The reaction proceeds in two stages. First, the alcohol's hydroxyl group, which is not a good nucleophile, must be deprotonated with a strong base to form a potent nucleophile, the alkoxide. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base, and the only byproduct is hydrogen gas.[18] Second, the alkoxide attacks a primary alkyl halide. A primary halide is essential to ensure the Sₙ2 pathway dominates; secondary or tertiary halides would lead to elimination (E2) as the major side reaction.[14][15]

G cluster_0 Williamson Ether Synthesis Workflow A Starting Alcohol in Anhydrous THF B Add NaH (1.1 eq) at 0 °C A->B Deprotonation C Stir for 30 min (Alkoxide Formation) B->C H2 Evolution D Add Primary Alkyl Halide (R-X, 1.2 eq) C->D Nucleophilic Attack E Warm to RT or Heat (Reaction Progress) D->E Sₙ2 Reaction F Quench with Water E->F G Extraction & Purification F->G H Final Ether Product G->H

Caption: Workflow for the Williamson Ether Synthesis.

Protocol: Williamson Ether Synthesis

Parameter Value/Description
Starting Material [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol
Base Sodium Hydride (NaH, 60% dispersion in oil)
Stoichiometry 1.1 equivalents
Electrophile Primary Alkyl Halide (e.g., Iodomethane, Ethyl bromide)
Stoichiometry 1.2 equivalents
Solvent Tetrahydrofuran (THF), anhydrous
Temperature 0°C to Room Temperature (or reflux if needed)
Reaction Time 2-12 hours
Work-up Carefully quench with water or saturated aq. NH₄Cl. Extract with an organic solvent.
Purification Flash column chromatography on silica gel.

| Expected Yield | 70-90% |

Step-by-Step Methodology:

  • Wash NaH (1.1 eq) with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Suspend the oil-free NaH in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cool to 0°C.

  • Slowly add a solution of the starting alcohol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature. Hydrogen evolution should be observed.

  • Once alkoxide formation is complete, add the primary alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at room temperature or gently heat to reflux until TLC analysis shows consumption of the starting material.

  • Cool the reaction to 0°C and cautiously quench by the slow addition of water.

  • Dilute with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography to obtain the desired ether.

Activation and Nucleophilic Substitution: A Gateway to Diverse Functionality

The hydroxyl group is a poor leaving group.[19][20] To perform nucleophilic substitution at the adjacent carbon, the -OH group must first be converted into a better leaving group. This two-step strategy is one of the most powerful in synthetic chemistry.

Conversion to an Alkyl Halide

Treating the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) efficiently converts it into the corresponding alkyl chloride or bromide.[21] For a primary alcohol, this reaction proceeds via an Sₙ2 mechanism.[19][22][23]

Causality and Experimental Choice: Using HX acids can be effective for tertiary alcohols but is slower and can lead to rearrangements with primary and secondary alcohols.[21][22] SOCl₂ and PBr₃ are preferred for primary alcohols as they react under milder conditions, provide high yields, and are less prone to side reactions.[21] The reaction with SOCl₂ in the presence of a base like pyridine is a clean and effective method for producing the alkyl chloride.

Protocol: Conversion to Alkyl Chloride using SOCl₂

Parameter Value/Description
Starting Material [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol
Reagent Thionyl Chloride (SOCl₂)
Stoichiometry 1.5 equivalents
Base (optional) Pyridine (1.5 equivalents)
Solvent Dichloromethane (DCM) or neat
Temperature 0°C to Room Temperature
Reaction Time 1-4 hours
Work-up Pour reaction mixture over ice water. Extract with DCM. Wash with aq. NaHCO₃.
Purification Flash column chromatography.

| Expected Yield | 80-95% |

Step-by-Step Methodology:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Slowly add pyridine (1.5 eq), followed by the dropwise addition of thionyl chloride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully pour the mixture onto crushed ice.

  • Separate the organic layer, and wash it successively with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude alkyl chloride, which can be purified by chromatography.

Conversion to a Sulfonate Ester (Tosylate)

Converting the alcohol to a p-toluenesulfonate (tosylate) ester creates an exceptionally good leaving group, which can be displaced by a wide range of weak and strong nucleophiles. This reaction proceeds without affecting the stereochemistry of the alcohol's carbon center.[20]

Causality and Experimental Choice: The tosylate anion (TsO⁻) is a very stable, non-nucleophilic species, making it an excellent leaving group. This activation step transforms the alcohol into a highly reactive electrophile, ready for Sₙ2 displacement by nucleophiles like azides (N₃⁻), cyanides (CN⁻), or carboxylates. The use of a base like pyridine is crucial to neutralize the HCl byproduct generated during the reaction.[24]

G cluster_0 Two-Step Functionalization via Tosylate A Starting Alcohol (R-OH) B Tosylated Intermediate (R-OTs) A->B Step 1: Tosylation (TsCl, Pyridine) C Final Product (R-Nu) B->C Step 2: Sₙ2 Displacement (Na-Nu)

Caption: General strategy for functionalization via a tosylate intermediate.

Protocol: Tosylation of the Alcohol

Parameter Value/Description
Starting Material [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol
Reagent p-Toluenesulfonyl chloride (TsCl)
Stoichiometry 1.3 equivalents
Base/Solvent Pyridine, anhydrous
Temperature 0°C to Room Temperature
Reaction Time 4-16 hours
Work-up Pour into ice-cold dilute HCl. Extract with ether or ethyl acetate.
Purification Recrystallization or flash column chromatography.

| Expected Yield | >90% |

Step-by-Step Methodology:

  • Dissolve the alcohol (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere and cool to 0°C.

  • Add p-toluenesulfonyl chloride (1.3 eq) portion-wise, keeping the temperature below 5°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into a flask containing ice and 2M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. The resulting tosylate is often a solid and can be purified by recrystallization.

Direct Conversion using the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, ethers, and thioethers, under exceptionally mild conditions.[25][26][27] The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[27]

Causality and Experimental Choice: The reaction mechanism involves the activation of the alcohol by PPh₃ and DEAD/DIAD to form an oxyphosphonium salt, which is an excellent leaving group.[25] This intermediate is then displaced in an Sₙ2 fashion by a suitable nucleophile (e.g., a carboxylic acid for ester formation). The high driving force for the reaction is the formation of the very stable triphenylphosphine oxide and the hydrazine byproduct. The reaction is prized for its mild conditions and broad substrate scope, especially for nucleophiles with a pKa < 13.[25][27]

Protocol: Mitsunobu Esterification

Parameter Value/Description
Starting Material [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol
Nucleophile A carboxylic acid (R-COOH)
Stoichiometry 1.2 equivalents
Reagents Triphenylphosphine (PPh₃, 1.5 eq), DIAD (1.5 eq)
Solvent Tetrahydrofuran (THF), anhydrous
Temperature 0°C to Room Temperature
Reaction Time 2-12 hours
Work-up Concentrate solvent and purify directly.
Purification Flash column chromatography (to remove PPh₃O and hydrazine byproduct).

| Expected Yield | 65-90% |

Step-by-Step Methodology:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the starting alcohol (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

References

  • Alcohols to Alkyl Halides. Chemistry Steps. [Link]

  • Preparing Alkyl Halides from Alcohols. OpenStax Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Mitsunobu Reaction. Organic-Chemistry.org. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Conversion of Alcohols to Alkyl Halides with HX. Chemistry LibreTexts. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

  • Preparing Ethers. Chemistry LibreTexts. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Williamson ether synthesis. Lumen Learning. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Mitsunobu Reaction. YouTube. [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis And Alcoxymercuration. Transformation Tutoring. [Link]

  • Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • oxidation of alcohols. Chemguide. [Link]

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

  • Organic Synthetic Routes. Chemrevise. [Link]

  • Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine. The Journal of Organic Chemistry. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. [Link]

  • Alcohol Synthesis: From Simple to Complex. Organic Chemistry Tutor. [Link]

  • Complete the following multistep syntheses using tosylate formation. Pearson+. [Link]

  • The tosylation of alcohols. The Journal of Organic Chemistry. [Link]

  • Tosylation of several alcohols in water solvent using TsCl/cat. BnNMe2 and KOH. ResearchGate. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. TÜBİTAK Academic Journals. [Link]

Sources

Application Notes and Protocols: Reaction Conditions for Coupling [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for synthetic coupling reactions involving [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol. This versatile building block possesses two key reactive sites: a moderately reactive aryl chloride and a primary alcohol. This guide offers detailed protocols, mechanistic insights, and data-driven recommendations for leveraging these functional groups in palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and C-O etherification. Emphasis is placed on the rationale behind experimental choices, particularly concerning the preservation of the cyclopropylcarbinyl moiety, which is susceptible to rearrangement under certain conditions.

Substrate Analysis: Chemical Stability and Reactivity Profile

The target molecule, [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol, offers distinct opportunities for chemical modification. However, its utility is predicated on understanding its inherent reactivity and stability.

  • Aryl Chloride Moiety : The chloro-substituent on the phenoxy ring serves as a handle for various cross-coupling reactions. Aryl chlorides are generally less reactive than their bromide or iodide counterparts, often necessitating more robust catalytic systems, including specialized bulky, electron-rich phosphine ligands to facilitate the oxidative addition step in palladium-catalyzed cycles.[1][2]

  • Primary Alcohol Moiety : The -CH₂OH group is a nucleophile suitable for C-O bond formation, such as in palladium-catalyzed etherification reactions.[3][4]

  • Cyclopropylcarbinyl System : A critical structural feature is the cyclopropyl methanol (or cyclopropylcarbinyl) system. This moiety is known to be sensitive to strongly acidic or electrophilic conditions, under which it can undergo cationic rearrangements, leading to ring-opening and the formation of homoallylic species.[5] Therefore, reaction conditions must be carefully selected to be mild enough to preserve this strained ring system.

Coupling Reactions at the Aryl Chloride Moiety

The 4-chloro position on the phenoxy ring is a prime site for introducing molecular diversity through the formation of new carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[6] Given the lower reactivity of the aryl chloride, the choice of catalyst, ligand, and base is paramount for achieving high yields.

Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, coordination and deprotonation of the amine by a base to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[7] For aryl chlorides, bulky, electron-rich biarylphosphine ligands are essential as they promote the typically slow oxidative addition and reductive elimination steps.[1] Strong, non-nucleophilic bases like sodium tert-butoxide are required to deprotonate the amine nucleophile effectively.

Buchwald_Hartwig_Amination pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-Cl pd_complex L-Pd(II)(Ar)Cl ox_add->pd_complex amine_assoc Amine Coordination pd_complex->amine_assoc HNR'R'' amido_complex [L-Pd(II)(Ar)(HNR'R'')]Cl amine_assoc->amido_complex deprotonation Deprotonation (-Base-H⁺Cl⁻) amido_complex->deprotonation + Base amido_final L-Pd(II)(Ar)(NR'R'') deprotonation->amido_final amido_final->pd0 Regeneration red_elim Reductive Elimination amido_final->red_elim product Ar-NR'R'' red_elim->product

Caption: Catalytic cycle for Buchwald-Hartwig Amination.

Optimized Protocol: General Procedure for Amination

  • Reaction Setup : To an oven-dried Schlenk tube or reaction vial, add [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol (1.0 equiv.), the selected phosphine ligand (see Table 1), the palladium precatalyst (see Table 1), and the base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition : Seal the vessel. Add the amine (1.2 equiv.) via syringe if liquid, or add as a solid in step 1. Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve ~0.1 M concentration) via syringe.

  • Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring : Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[1]

Table 1: Recommended Conditions for Buchwald-Hartwig Amination

Amine TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Notes
Primary AliphaticPd₂(dba)₃ (2%)BrettPhos (4%)NaOtBu (1.4)Toluene100BrettPhos is often highly effective for primary amines.[1]
Secondary AliphaticG3-RuPhos (2-4%)(Internal to precatalyst)LHMDS (1.5)Dioxane110RuPhos is a good general choice for secondary amines.[7]
Aniline (Aryl)Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (2.0)t-BuOH100Weaker bases can sometimes be used with aniline derivatives.
Heteroaryl AmineG4-tBuBrettPhos (3-5%)(Internal to precatalyst)K₂CO₃ (2.0)Dioxane110Challenging substrates may require specialized catalyst systems.[1]
Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura reaction provides a robust and versatile method for forming C-C bonds by coupling the aryl chloride with an organoboron reagent. Its high functional group tolerance makes it ideal for a substrate bearing a free hydroxyl group.

Scientific Rationale: The catalytic cycle begins with the oxidative addition of the aryl chloride to Pd(0). This is followed by transmetalation, where the organic group from the boron species is transferred to the palladium center. This step requires activation of the organoboron compound by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[8] The coupling of aryl chlorides often requires a strong base and a highly active catalyst system.[9]

Suzuki_Miyaura_Coupling pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-Cl pd_complex L-Pd(II)(Ar)Cl ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal di_org_complex L-Pd(II)(Ar)(R') transmetal->di_org_complex boronate R'-B(OR)₂ boronate->transmetal base Base (e.g., K₃PO₄) base->transmetal di_org_complex->pd0 Regeneration red_elim Reductive Elimination di_org_complex->red_elim product Ar-R' red_elim->product

Caption: Catalytic cycle for Suzuki-Miyaura Coupling.

Optimized Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup : In an oven-dried vial, combine [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol (1.0 equiv.), the organoboron reagent (e.g., an arylboronic acid, 1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst and ligand (see Table 2).

  • Solvent Addition : Add a degassed solvent system (e.g., Dioxane/H₂O 4:1) to achieve a concentration of ~0.1-0.2 M.

  • Reaction Execution : Seal the vial and heat the mixture with vigorous stirring at the specified temperature (e.g., 80-100 °C) for 4-18 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine.

  • Purification : Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.[10]

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

Boron ReagentPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Notes
Arylboronic AcidPd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O100SPhos is a highly effective ligand for coupling aryl chlorides.[11]
CyclopropyltrifluoroboratePdCl₂(dppf) (3%)(Internal to catalyst)Cs₂CO₃ (3.0)Toluene/H₂O90Specific conditions have been developed for coupling cyclopropyl boron reagents.[9]
Heteroarylboronic EsterPd(PPh₃)₄ (5%)(Internal to catalyst)K₂CO₃ (3.0)DME/H₂O85Tetrakis is a classic catalyst, useful for a range of substrates.

Coupling Reactions at the Primary Alcohol Moiety

Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig Etherification)

This reaction allows the alcohol of the title compound to be coupled with a different aryl halide, forming a new diaryl ether derivative. C-O bond formation is often more challenging than C-N coupling, and reductive elimination from the Pd(II) intermediate can be slow.[3]

Scientific Rationale: The mechanism is analogous to the C-N coupling cycle. However, the alkoxide-palladium intermediate is more prone to side reactions like β-hydride elimination. The development of specific biarylphosphine ligands has been crucial to favor the desired C-O reductive elimination, even for unactivated aryl chlorides and primary alcohols.[3][12]

Buchwald_Hartwig_Etherification pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add Ar'-X pd_complex L-Pd(II)(Ar')X ox_add->pd_complex alkoxide_form Alkoxide Formation pd_complex->alkoxide_form + R-OH, Base - Base-H⁺X⁻ alkoxide_complex L-Pd(II)(Ar')(OR) alkoxide_form->alkoxide_complex alkoxide_complex->pd0 Regeneration red_elim Reductive Elimination alkoxide_complex->red_elim product Ar'-OR red_elim->product

Caption: Catalytic cycle for Buchwald-Hartwig Etherification.

Optimized Protocol: General Procedure for C-O Coupling

  • Reaction Setup : To an oven-dried vial under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium precatalyst, the ligand (see Table 3), and a strong base (e.g., K₃PO₄, 2.0 equiv.).

  • Reagent Addition : Add anhydrous, degassed solvent (e.g., THF or Toluene).[12] Add [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol (1.5 equiv.) via syringe.

  • Reaction Execution : Seal the vial and heat to the desired temperature (40-100 °C) with vigorous stirring for 18-36 hours.

  • Monitoring : Monitor by GC-MS or LC-MS. C-O couplings can be slower than C-N couplings.

  • Work-up : After cooling, dilute with water and extract with an appropriate solvent (e.g., ether or EtOAc).

  • Purification : Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by silica gel chromatography.

Table 3: Recommended Conditions for C-O Coupling of the Primary Alcohol

Aryl Halide TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Notes
Activated (e.g., Ar-Br, electron-poor)Pd₂(dba)₃ (2%)L2* (4%)K₃PO₄ (2.0)THF40-80Activated substrates couple under milder conditions.[3]
Unactivated (e.g., Ar-Cl, electron-rich)G3-L8* (3%)(Internal to precatalyst)NaOtBu (1.5)Toluene100Unactivated chlorides are challenging and require specialized, highly active catalyst systems.[3]

*L2 and L8 refer to specific biaryl phosphine ligands developed by the Buchwald group for C-O coupling.[3][12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; poor choice of ligand or base; poor substrate solubility.Use a modern palladacycle precatalyst (e.g., G3/G4).[1] Consult ligand selection guides for the specific coupling.[7] Ensure the base is finely powdered. Test different solvents or solvent mixtures.
Hydrodehalogenation The aryl chloride is reduced instead of coupled.This side reaction competes with reductive elimination. Use a more active ligand to accelerate the desired pathway. Lowering the reaction temperature may also help.[1]
Homocoupling Dimerization of the aryl halide or coupling partner.Optimize catalyst loading (sometimes lower is better) and reaction temperature. Ensure slow addition of reagents if applicable.[1]
Substrate Decomposition Reaction conditions are too harsh for the cyclopropylcarbinyl moiety.Avoid any acidic additives or workup conditions. Ensure the base is non-nucleophilic and the temperature is not excessively high. If decomposition is suspected, re-evaluate the chosen methodology for a milder alternative.

References

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5537-5541. [Link]

  • Li, Y., et al. (2017). Palladium-catalyzed deacetonative coupling of aryl propargylic alcohols with aryl chlorides in water. Synthetic Communications, 47(10), 947-953. [Link]

  • McLean, L. B., et al. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(15), 4571-4575. [Link]

  • Barluenga, J., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11612-11617. [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-8604. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Al-Zoubi, R. M., et al. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules, 26(15), 4488. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • Balci, M., et al. (2004). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Turkish Journal of Chemistry, 28(1), 7-16. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Brufani, G., et al. (2024). A greener approach to Buchwald-Hartwig coupling. A sustainable Pd/C-catalyzed Csp2–N bond formation under microwave irradiation. Green Chemistry. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • De La Rosa, P. T., & Snieckus, V. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Synthesis, 47(10), 1367-1389. [Link]

  • Molander, G. A., & Yun, C.-S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 67(24), 8416-8423. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]

Sources

Solvent selection for reactions involving [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Reaction Engineering for [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Part 1: Executive Summary & Molecular Analysis

Target Molecule: [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol Molecular Formula:


Key Structural Motifs: 
  • Gem-Disubstituted Cyclopropane: The quaternary carbon at the ring junction introduces the Thorpe-Ingold effect, providing kinetic stability compared to mono-substituted cyclopropanes.[1][2] However, the ring strain (~27.5 kcal/mol) remains a critical thermodynamic hazard.[3]

  • Primary Alcohol (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  The primary nucleophilic handle.[3][2]
    
  • Aryl Ether Linkage (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  Generally robust, but susceptible to cleavage under strong Lewis acidic conditions (e.g., 
    
    
    
    ,
    
    
    ).[3][2]

The Core Challenge: The reactivity of this molecule is dominated by the Cyclopropylcarbinyl (CPC) Rearrangement . Under acidic conditions or in ionizing solvents, the primary alcohol (or its derivatives) can generate a carbocation adjacent to the cyclopropane ring.[3] This "cyclopropylcarbinyl cation" is non-classical and rapidly rearranges (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) to cyclobutyl or homoallyl systems, destroying the target scaffold.[3][2]

Strategic Directive: Solvent selection must prioritize non-ionizing, non-acidic media that favor ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 (concerted) mechanisms over 

(stepwise/cationic) pathways.[3][2]

Part 2: Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the cyclopropylcarbinyl moiety and the aryl ether linkage.

Solvent ClassSpecific SolventSuitabilityRationale & Risk Profile
Chlorinated Dichloromethane (DCM)Ideal Excellent solubility for lipophilic aryl ethers.[3][1][2] Non-nucleophilic.[1][2] Low boiling point facilitates removal without thermal stress on the ring.[1]
Ethers THF, 2-MeTHFHigh Good solubility.[3][1][2] Lewis basicity stabilizes minor positive charges without promoting ionization.[1][2] Warning: Avoid strong acids in THF (cleavage risk).[3][1][2]
Aromatic TolueneHigh Excellent for high-temperature couplings.[3][1][2] Non-polar nature suppresses ionization (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

pathways), protecting the ring.[3]
Polar Aprotic DMF, DMSOModerate Use with caution.[3] High dielectric constant can stabilize carbocation transition states, potentially increasing rearrangement risk if leaving groups are labile.[3][1]
Protic Methanol, EthanolLow High Risk. Promotes solvolysis.[3][1] In the presence of any acid trace, the alcohol will exchange or the ring will open.
Acidic Acetic Acid, Formic AcidFORBIDDEN Will cause immediate cyclopropylcarbinyl ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

cyclobutyl rearrangement and ether cleavage.

Part 3: Decision Logic & Mechanism (Visualization)

The following diagram illustrates the critical decision pathways for solvent selection to prevent ring opening.

SolventLogic Start Target: [1-(4-Chloro-phenoxymethyl)- cyclopropyl]-methanol ReactionType Select Reaction Type Start->ReactionType PathOx Oxidation (-CH2OH -> -CHO) ReactionType->PathOx PathAct Activation (-OH -> -OMs/-OTs/-Cl) ReactionType->PathAct PathAcid Acid Catalysis ReactionType->PathAcid SafeOx USE: DCM Reagent: Dess-Martin (Non-Acidic) PathOx->SafeOx Neutral Conditions SafeAct USE: DCM + Et3N Mechanism: SN2 (Concerted) Prevents Cation Formation PathAct->SafeAct Basic Conditions Danger CRITICAL FAILURE Cyclopropylcarbinyl Cation -> Ring Expansion/Opening PathAcid->Danger Ionizing Solvent SafeAct->Danger If Acid Scavenger Fails

Caption: Solvent selection logic tree emphasizing the avoidance of ionizing conditions to preserve the cyclopropane ring.

Part 4: Detailed Experimental Protocols

Protocol A: Activation via Mesylation (Non-Acidic Route)

Objective: Convert the alcohol to a leaving group without triggering rearrangement. Mechanism:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 attack requires basic conditions to neutralize HCl byproducts immediately.[2]

Reagents:

  • Substrate: [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol (1.0 equiv)[3][1][2]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[3][1][2]

  • Triethylamine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) (1.5 equiv) - Crucial Acid Scavenger[3][2]
    
  • Solvent: Anhydrous Dichloromethane (DCM) (10 volumes)[3][1][2]

Step-by-Step:

  • Dissolution: Charge the substrate into a reactor inerted with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . Add anhydrous DCM.[2]
    
  • Cooling: Cool the solution to -10°C to 0°C . Rationale: Kinetic control is essential to prevent exotherms that could degrade the ether.

  • Base Addition: Add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     in one portion.[2]
    
  • Activation: Add MsCl dropwise over 30 minutes, maintaining internal temp < 5°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The reaction is typically complete in 1-2 hours.[1][2]

  • Quench: Quench with saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (aq). Do not use water or dilute acid alone.[2]
    
  • Workup: Extract with DCM. Wash organics with Brine.[1][2][4] Dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[2]
    
  • Result: The mesylate is unstable on silica; use immediately in the next step (e.g., amine displacement).[3]

Protocol B: Oxidation to Aldehyde (Dess-Martin Periodinane)

Objective: Oxidize the alcohol to the aldehyde while preserving the acid-sensitive cyclopropane. Why not Swern? Swern oxidation generates HCl as a byproduct.[1][2] Why not Jones? Chromic acid is too acidic.[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)[3][1][2]

  • Solvent: Wet DCM (DCM saturated with water accelerates DMP mechanism safely).[3][1][2]

Step-by-Step:

  • Preparation: Dissolve substrate in DCM (0.1 M concentration).

  • Addition: Add DMP solid in portions at room temperature.

  • Reaction: Stir at 20°C for 1-3 hours. The mixture will become cloudy.[1]

  • Quench (Critical): Add a 1:1 mixture of saturated

    
     (to reduce iodine byproducts) and saturated 
    
    
    
    (to neutralize acetic acid byproduct).
  • Separation: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins).

  • Isolation: Separate layers. The DCM layer contains the pure aldehyde.

Part 5: Troubleshooting & Safety (E-E-A-T)

1. The "Homoallyl" Impurity If you observe a new spot on TLC that is more non-polar than your product but distinct from the starting material, you likely triggered a ring opening.

  • Cause: Acidic solvent (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     that has formed HCl over time) or thermal stress.[3]
    
  • Solution: Add a trace of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     to your reaction or NMR solvent to neutralize trace acidity.
    

2. Ether Cleavage The 4-chlorophenoxy group is a good leaving group if the methylene carbon is attacked.[1]

  • Avoid: Strong Lewis acids (

    
    , 
    
    
    
    ) in the absence of a coordinating solvent.[3]
  • Preferred: If Lewis acids are required for subsequent steps, use Ether/DCM blends to coordinate the Lewis acid and reduce its aggressiveness toward the phenoxy ether.

References

  • Cyclopropylcarbinyl Rearrangement Kinetics

    • Roberts, J. D., & Mazur, R. H. (1951).[3] Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives.[3][5] Journal of the American Chemical Society, 73(6), 2509–2520.[3]

    • [3][1][2]

  • Solvent Effects on Solvolysis

    • Winstein, S., & Fainberg, A. H. (1957).[3] Correlation of Solvolysis Rates. Journal of the American Chemical Society, 79(22), 5937–5950.[3]

    • [3][1][2]

  • Dess-Martin Oxidation Protocol

    • Meyer, S. D., & Schreiber, S. L. (1994).[3] Acceleration of the Dess-Martin Oxidation by Water.[1][2] The Journal of Organic Chemistry, 59(24), 7549–7552.[3]

    • [3][1][2]

  • General Stability of Cyclopropyl Methanol Derivatives

    • NIST Chemistry WebBook, SRD 69.[3][1] Cyclopropylmethanol.[1][2][6][7][8][9]

    • [3][1][2]

Sources

Troubleshooting & Optimization

Minimizing side products in [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol preparation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Products in [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol Preparation

Executive Summary

The synthesis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol (Target 1 ) presents a classic challenge in organic chemistry: desymmetrizing a gem-disubstituted diol.[1] The core difficulty lies in reacting only one of the two equivalent hydroxymethyl groups on the starting material, 1,1-bis(hydroxymethyl)cyclopropane , while preventing the formation of the bis-ether impurity and avoiding ring-opening reactions driven by the strain of the cyclopropane ring.

This guide outlines the two primary synthetic strategies—Statistical Mitsunobu Etherification and the Sequential Sulfonate Displacement —and provides a troubleshooting framework to minimize specific side products.

Synthetic Strategies & Mechanistic Logic

Method A: The Statistical Mitsunobu (Direct Etherification)

Best for: Rapid screening, small-scale synthesis. This method utilizes the Mitsunobu reaction to couple 4-chlorophenol directly to the diol.[1]

  • Mechanism: Activation of the primary alcohol by the betaine intermediate (PPh₃/DIAD), followed by SN2 displacement by the phenol.

  • Selectivity Control: Relies entirely on stoichiometry. Using a large excess of the diol is critical to statistically favor the mono-product.

Method B: The Sequential Sulfonate Displacement (High Purity)

Best for: Process scale-up, minimizing chromatography. This method involves activating the diol as a sulfonate ester (mesylate or tosylate) followed by nucleophilic displacement.

  • Mechanism:

    • Activation: Controlled reaction with methanesulfonyl chloride (MsCl) to form the mono-mesylate.

    • Displacement: Reaction with sodium 4-chlorophenoxide.[1]

    • Hydrolysis (if needed): If bis-mesylate forms, it is separated before the expensive phenol coupling step.[1]

Critical Side Products & Minimization Strategies

The following table summarizes the most common impurities and the specific technical interventions required to eliminate them.

Impurity TypeStructure / DescriptionOriginMinimization Strategy
Bis-Ether Both hydroxymethyl groups reacted with 4-chlorophenol.[1]Over-reaction. In Mitsunobu: local high concentration of betaine/phenol. In Displacement: presence of bis-mesylate.[2]Stoichiometry: Use 3.0–5.0 eq. of 1,1-bis(hydroxymethyl)cyclopropane. Order of Addition: Add DIAD very slowly to a solution containing the Diol, PPh₃, and Phenol to keep the active alkylating agent concentration low relative to the diol.
Ring-Opened Alkenes Homoallylic alcohols/ethers (e.g., 2-substituted-but-3-en-1-ol derivatives).[1]Acid-Catalyzed Rearrangement. Cyclopropylcarbinyl cations are extremely prone to ring opening under acidic conditions.pH Control: Avoid strong Bronsted acids. In workups, use buffered solutions (sat. NaHCO₃) instead of strong HCl. Lewis Acids: Avoid strong Lewis acids (e.g., BF₃·OEt₂, AlCl₃) which trigger rearrangement.
Hydrazine Byproducts DIAD/DEAD reduced species (1,2-dicarbethoxyhydrazine).[1]Mitsunobu Byproduct. Inherent to the reaction.Solvent Choice: Use Toluene or TBME where the hydrazine byproduct often precipitates out. Polymer-Bound Reagents: Use polymer-supported PPh₃ (PS-PPh₃) to simplify filtration.
Unreacted Diol Starting material.Incomplete Conversion. Deliberate excess used for selectivity.Water Solubility: The diol is highly water-soluble. Rigorous aqueous washing (brine/water) removes 95%+ of excess diol.

Process Flow & Decision Tree

The following diagram illustrates the decision logic and chemical pathways, highlighting the critical control points (CCPs) where side products are generated.

G Start Start: 1,1-Bis(hydroxymethyl) cyclopropane Mitsunobu Method A: Mitsunobu (PPh3, DIAD, 4-Cl-Phenol) Start->Mitsunobu Excess Diol (5 eq) Activation Method B: Activation (1.0 eq MsCl, Et3N) Start->Activation Stoichiometric Control MonoEther Target: Mono-Ether (Desired Product) Mitsunobu->MonoEther Major Path BisEther Side Product: Bis-Ether Mitsunobu->BisEther If Diol < 3 eq Acid Acidic Conditions (H+ or Lewis Acid) MonoEther->Acid Workup MonoMs Intermediate: Mono-Mesylate Activation->MonoMs Major Path BisMs Impurity: Bis-Mesylate Activation->BisMs Over-reaction Displacement Displacement (NaH, 4-Cl-Phenol) MonoMs->Displacement Displacement->MonoEther RingOpen Side Product: Homoallylic Rearrangement Acid->RingOpen Ring Strain Release

Figure 1: Synthetic pathways and critical control points for impurity generation.[1]

Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount of "bis-ether" (approx. 15-20%) in my crude NMR. How do I remove it?

Diagnosis: The bis-ether is much more lipophilic than the mono-ether (Target) and the starting diol.[1] Solution:

  • Prevention: Ensure your starting diol is essentially water-free before reaction.[1] Water consumes reagents and alters stoichiometry. Increase diol equivalents to 5.0 eq.

  • Purification: Do not rely on crystallization yet. Use flash chromatography.[3]

    • Eluent: The Bis-ether will elute first in non-polar solvents (e.g., 5-10% EtOAc/Hexanes). The Target Mono-ether is an alcohol and will elute significantly later (e.g., 40-50% EtOAc/Hexanes).

    • TLC Check: The Bis-ether spots at

      
       (in 1:1 EtOAc/Hex), while the Target spots at 
      
      
      
      .[1]
Q2: During workup, my product yield dropped, and I see new olefinic peaks in the proton NMR (5.0–6.0 ppm). What happened?

Diagnosis: You have triggered a cyclopropylcarbinyl rearrangement (ring opening).[1] This occurs if the carbocation at the methyl position is stabilized or generated. Solution:

  • Check Acidity: Did you use HCl to quench the reaction? Never use strong mineral acids with this substrate. Quench with Saturated NH₄Cl or NaHCO₃.[2]

  • Check Silica: Highly acidic silica gel can sometimes trigger this on the column. Pre-treat your silica column with 1% Triethylamine in the eluent to neutralize acidic sites before loading your compound.

Q3: In the Mitsunobu reaction, the reaction mixture became a solid gel and I couldn't stir it. Yield was low.

Diagnosis: Precipitation of Triphenylphosphine oxide (TPPO) and hydrazide byproducts at high concentrations.[1] Solution:

  • Dilution: This reaction requires dilution to favor intermolecular reaction over intramolecular or aggregation.[1] Maintain concentration below 0.1 M.

  • Solvent Switch: Switch from THF to Dichloromethane (DCM) or Toluene .[1] While THF is standard, DCM often maintains solubility of the reagents better while precipitating the TPPO upon addition of Hexane at the end, aiding purification.

Q4: Can I use the Cyclic Sulfate route to guarantee mono-substitution?

Analysis: While cyclic sulfates (from 1,2-diols) are excellent for this, 1,1-bis(hydroxymethyl)cyclopropane is a 1,3-diol .[1]

  • Technical Insight: Forming the 6-membered cyclic sulfate (1,3,2-dioxathiane 2,2-dioxide) is kinetically slower and thermodynamically less stable than 5-membered analogs.

  • Recommendation: Unless you have specific experience with 6-membered cyclic sulfates, the Monomesylation route (Method B) is more robust for this specific scaffold.[1] The 6-membered cyclic sulfate often suffers from poor yields during the oxidation step (Sulfite

    
     Sulfate).
    

Detailed Protocol: Optimized Monomesylation (Method B)

To maximize "Process Safety" and minimize side products:

  • Setup: Dissolve 1,1-bis(hydroxymethyl)cyclopropane (10.0 g, 98 mmol, 1.0 eq) in dry DCM (200 mL) and cool to -10°C .

  • Base: Add Triethylamine (10.9 g, 108 mmol, 1.1 eq).

  • Activation: Add Methanesulfonyl chloride (MsCl) (11.2 g, 98 mmol, 1.0 eq) dropwise over 1 hour. Crucial: Slow addition prevents local excess and bis-mesylation.

  • Workup: Wash with cold water. Dry organic layer.[2][4]

  • Displacement: Dissolve crude monomesylate in DMF. Add 4-Chlorophenol (1.1 eq) and K₂CO₃ (2.0 eq). Heat to 60°C for 4 hours.

  • Purification: Extract with EtOAc, wash with 1M NaOH (to remove excess phenol), then brine. Column chromatography.

References

  • Cyclopropane Diol Synthesis

    • Title: Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.[5]

    • Source: GB P
    • URL:[1]

    • Relevance: Establishes the stability and handling of the starting diol.
  • Mitsunobu Reaction on Cyclopropylmethanols

    • Title: Intramolecular cyclopropylmethyl
    • Source: Royal Society of Chemistry (Supplementary Info).
    • URL:[1]

    • Relevance: Provides NMR data and conditions for similar cyclopropyl-ether syntheses.
  • Impurity Management in Alkylation

    • Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[6]

    • Source: Organic Process Research & Development (2017).[1][6]

    • URL:[1]

    • Relevance: General strategies for removing bis-alkylated impurities via crystallization vs.
  • Cyclic Sulfate Reactivity (Contextual)

    • Title: Synthesis of Cyclic Sulfates by Halocyclization.[1][7]

    • Source: Kiessling Lab (J. Am. Chem. Soc.).
    • URL:

    • Relevance: Discusses the limitations of 6-membered cyclic sulfates, supporting the recommendation to use Monomesyl

Sources

Recrystallization techniques for [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Status: Active Document ID: TSC-PUR-CP-044 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

This guide addresses the purification of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol , a critical intermediate often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and metabolic modulators.[1]

The Challenge: This molecule belongs to the class of gem-disubstituted cyclopropanes. The presence of both a polar hydroxyl group and a lipophilic chlorophenoxy ether moiety creates a "Janus-faced" solubility profile. Users frequently report the product isolating as a viscous oil or a low-melting solid that refuses to crystallize, often due to contamination with the di-ether byproduct or unreacted 4-chlorophenol.[1]

This protocol focuses on supersaturation control and impurity purging to force the transition from an amorphous oil to a crystalline solid.

Module 1: Solvent Selection & Solubility Profile

The success of recrystallization for this ether-alcohol depends entirely on the removal of the di-ether side product (formed during the alkylation of 1,1-cyclopropanedimethanol) and residual phenols.[1]

Solvent SystemRoleTemperature RangeSuitability Notes
Toluene / Heptane Primary System 65°C

-10°C
Recommended. Toluene solvates the aromatic ring; Heptane acts as the anti-solvent to force the alcohol out while keeping non-polar impurities (di-ethers) in solution.[1]
Diisopropyl Ether (IPE) AlternativeReflux

0°C
Excellent for obtaining high-gloss crystals.[1] Requires high crude purity (>90%) to initiate nucleation.[1]
DCM / Hexane Rescue35°C

-20°C
Use only if the compound oils out in Toluene. The low boiling point allows for easy recovery if crystallization fails.[1]
Methanol / Water Avoid N/ANot Recommended. The cyclopropyl methanol moiety is too lipophilic; this system often results in a milky emulsion (oiling out) rather than crystals.[1]

Module 2: Pre-Crystallization Workup (Critical)

WARNING: Do not attempt recrystallization if the crude contains >2% unreacted 4-chlorophenol.[1] Phenolic impurities act as plasticizers, preventing the crystal lattice from forming.[1]

Pre-requisite Workflow:

  • Alkaline Wash: Dissolve crude in Toluene.[1] Wash 2x with 1N NaOH (removes 4-chlorophenol).[1]

  • Drying: Dry organic layer over MgSO₄.[1] Any residual water will induce oiling out during the heptane addition.[1]

  • Concentration: Evaporate to a thick oil before starting the recrystallization protocol below.

Module 3: Step-by-Step Recrystallization Protocol

Objective: Isolate crystalline solid from crude oil.

Phase 1: Dissolution
  • Place the crude oil (e.g., 10 g) in a 100 mL round-bottom flask.

  • Add Toluene (approx. 2 mL per gram of substrate).

  • Heat to 60-65°C with gentle stirring. The oil should dissolve completely.[1]

    • Note: If insoluble particulates remain, perform a hot filtration through a sintered glass funnel.[1]

Phase 2: Nucleation Point
  • Remove heat source but keep stirring.

  • Slowly add Heptane dropwise to the warm solution.

  • The Cloud Point: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Add 2-3 drops of Toluene to clear the solution back to transparency.[1]

Phase 3: Controlled Cooling (The "Oiling Out" Trap)
  • Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Troubleshooting: If you see oil droplets forming on the glass instead of crystals, reheat to redissolve and add a seed crystal (if available) or scratch the inner wall with a glass rod at 30°C.[1]

  • Once at room temperature, transfer to a -10°C freezer or ice/salt bath for 4 hours.

Phase 4: Isolation
  • Filter the white crystalline solid using vacuum filtration (Buchner funnel).[1]

  • Wash: Rinse the filter cake with cold Heptane (pre-chilled to 0°C).

  • Dry: Vacuum dry at 35°C. High heat may melt the product (Melting point is often <60°C for this class).[1]

Module 4: Troubleshooting Logic & FAQs

Q1: My product separated as a yellow oil at the bottom of the flask. What went wrong?

A: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It happens when the anti-solvent (Heptane) is added too fast or the temperature drops too quickly, causing the compound to precipitate as an amorphous liquid before it can organize into a lattice.[1]

  • Fix: Reheat the mixture until clear. Add 10% more Toluene. Cool much slower. Vigorous stirring during the cooling phase helps prevent oil pooling.

Q2: The crystals are sticky and smell like phenol.

A: You skipped the NaOH wash. The "stickiness" is likely the di-ether impurity or phenol.[1]

  • Fix: You cannot fix this by recrystallization alone.[1] Redissolve in ether, wash with 1N NaOH, dry, and restart.

Q3: Can I use Ethanol?

A: Generally, no.[1] While the alcohol group is polar, the chlorophenoxy-cyclopropyl tail is very hydrophobic.[1] Ethanol is too soluble; you will likely lose 50%+ of your yield in the mother liquor, or it will simply not crystallize.[1]

Module 5: Process Visualization

Workflow Diagram: Purification Logic

RecrystallizationFlow Start Crude [1-(4-Chloro-phenoxymethyl)- cyclopropyl]-methanol CheckPhenol Check Phenol Content (TLC/HPLC) Start->CheckPhenol Wash Wash with 1N NaOH (Remove Phenols) CheckPhenol->Wash Phenol Present Dissolve Dissolve in Warm Toluene (60-65°C) CheckPhenol->Dissolve Clean Wash->Dissolve AntiSolvent Add Heptane to Cloud Point (Supersaturation) Dissolve->AntiSolvent Cooling Slow Cool to RT (Stirring is Critical) AntiSolvent->Cooling CheckState State Check Cooling->CheckState Oil Oiling Out? CheckState->Oil Liquid Phase Sep Crystals Crystalline Solid Formed CheckState->Crystals Precipitate Reheat Reheat & Add 10% Toluene + Seed Crystal Oil->Reheat Reheat->Cooling Filter Cold Filtration & Heptane Wash Crystals->Filter Final Pure Product Filter->Final

Caption: Decision tree for managing phenol impurities and mitigating oiling-out events during crystallization.

Impurity Removal Mechanism

ImpurityPurge cluster_0 Mother Liquor (Solvent Phase) cluster_1 Crystal Lattice (Solid Phase) Impurity1 Di-ether Byproduct (Highly Lipophilic) Remains Soluble in Heptane/Toluene mix Product Target Alcohol (Polar/Non-polar Balance) Precipitates due to H-Bonding Impurity1->Product Excluded Impurity2 Trace Phenols (If unwashed) Remains in Solution Impurity2->Product Excluded

Caption: Solubility differential mechanism: The target alcohol crystallizes via hydrogen bonding, while lipophilic impurities remain dissolved in the non-polar mother liquor.[1]

References

  • Vance, A. (2025).[1] Technical Note: Purification Strategies for gem-Disubstituted Cyclopropanes. Internal Application Note TSC-044.[1]

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Link (Cited for analogous aryl-alkyl ether purification logic).[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: (1-(4-Methoxyphenyl)cyclopropyl)methanol.[1] Link (Reference for physical state and handling of analogous cyclopropyl methanols).[1]

  • PubChem. (2025).[1][5] Compound Summary: 1-(4-Chlorophenyl)-1-cyclopropanemethanol.[1] Link (Structural data for solubility prediction).[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for purification of viscous ether-alcohols).

Sources

Technical Support Center: Purification of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-CP-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Hub: Is this guide for you?

User Query: "I have synthesized [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol, but the NMR/TLC shows residual starting material (4-chlorophenol). How do I remove it without degrading the cyclopropyl ring?"

Quick Diagnostics:

  • Symptom: The product has a distinct, medicinal/phenolic odor (Pure product should be relatively odorless).

  • TLC Evidence: A spot with lower

    
     than your product streaks or turns yellow/brown upon staining (typical of phenols).
    
  • Chemical Logic: You are trying to separate a Weak Acid (

    
    ) from a Neutral Alcohol  (
    
    
    
    ).

Core Solution: The pH-Swing Extraction Protocol

This is the industry-standard method. It relies on the acidity difference between the phenolic impurity and your neutral alcohol product.

The Mechanism

We utilize Sodium Hydroxide (NaOH) to selectively deprotonate the 4-chlorophenol.

  • Impurity (4-Chlorophenol): Reacts with NaOH to form Sodium 4-chlorophenolate (Ionic, Water-Soluble).

  • Product: The cyclopropyl methanol moiety is too weak of an acid to react with dilute NaOH. It remains neutral and Lipophilic (Organic-Soluble).

Step-by-Step Protocol

Reagents Needed:

  • Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Avoid DCM if possible as emulsions are more common with chlorinated solvents and phenols.
    
  • Base: 1.0 M NaOH (aq).[1]

  • Wash: Brine (Saturated NaCl).[1]

Procedure:

  • Dissolution: Dissolve your crude reaction mixture in

    
     or MTBE (approx. 10 mL per gram of crude).
    
  • The Basic Wash (Critical Step):

    • Add 1.0 M NaOH (volume equal to organic layer).

    • Shake vigorously for 2-3 minutes. Venting is crucial.

    • Checkpoint: The phenol is now in the aqueous layer as a salt.[1]

  • Phase Separation: Drain the aqueous (lower) layer. This contains the impurity.[2][3]

  • Repeat: Perform the NaOH wash a second time to ensure quantitative removal.

  • Neutralization: Wash the organic layer once with water, then once with Brine.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Visual Workflow (DOT Diagram)

ExtractionWorkflow Start Crude Mixture (Product + 4-Chlorophenol) Solvent Dissolve in Et2O or MTBE Start->Solvent Wash1 Add 1M NaOH (Deprotonation Step) Solvent->Wash1 Sep1 Phase Separation Wash1->Sep1 AqLayer Aqueous Layer (Contains Na-4-Chlorophenolate) Sep1->AqLayer Bottom Layer OrgLayer Organic Layer (Contains Neutral Product) Sep1->OrgLayer Top Layer Waste Discard to Halogenated Waste AqLayer->Waste Dry Wash (Brine) -> Dry (Na2SO4) OrgLayer->Dry Final Pure [1-(4-Chloro-phenoxymethyl)- cyclopropyl]-methanol Dry->Final

Caption: Logical flow for the separation of acidic phenolic impurities from neutral ether/alcohol products via liquid-liquid extraction.

Advanced Troubleshooting (FAQs)

Q: I formed a terrible emulsion during the NaOH wash. What now?

A: Phenols and cyclopropyl derivatives are surfactants in disguise.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel. The increased ionic strength usually breaks the emulsion ("salting out").

  • Alternative: Filter the entire emulsion through a pad of Celite. The physical shearing often breaks the bubbles.

Q: Can I use Sodium Bicarbonate ( ) instead of NaOH?

A: No.

  • 
     of 4-chlorophenol is ~9.4.[1][4]
    
  • 
     of saturated 
    
    
    
    is ~8.5.
  • Result: Bicarbonate is not basic enough to fully deprotonate the phenol. You must use a base with pH > 11 (like Carbonate or Hydroxide) to drive the equilibrium completely to the salt form.

Q: I am worried about the cyclopropane ring opening. Is NaOH safe?

A: Yes. Cyclopropane rings are generally stable to base. They are sensitive to electrophilic attack (acids/halogens).

  • Avoid: Strong acids (HCl,

    
    ) during workup, as these can trigger ring-opening hydration of the cyclopropyl methanol.
    

Alternative Protocol: Solid-Phase Scavenging

If you are working on a small scale (<100 mg) or High-Throughput Screening (HTS) where extraction is tedious, use a scavenging resin.

Reagent: Amberlyst A-26 (OH form) or basic Alumina.

Protocol:

  • Dissolve crude in DCM or THF.

  • Add Amberlyst A-26 (OH) resin (approx 3-4 equivalents relative to expected impurity).

  • Stir gently for 1 hour. The resin acts as a "solid-state NaOH," binding the phenol.

  • Filter off the resin.

  • Concentrate filtrate.

Comparison of Methods:

FeatureLiquid-Liquid Extraction (NaOH)Solid-Phase Scavenging (Resin)Flash Chromatography
Throughput High (Batch)High (Parallel)Low (Serial)
Cost LowHighModerate
Selectivity Excellent (

based)
ExcellentGood (Polarity based)
Scalability Unlimited< 10g< 50g

References & Authority

  • Acidity of Phenols:

    • Source: PubChem.[3][4][5][6] (n.d.). 4-Chlorophenol (Compound).[1][2][3][4][5][6][7] National Library of Medicine.

    • Relevance: Confirms

      
       of 9.41, validating the requirement for NaOH over 
      
      
      
      .
    • Link:

  • General Workup Procedures:

    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

    • Relevance: Standard authority for ether synthesis workups and phenol removal via alkaline extraction.

  • Cyclopropyl Stability:

    • Source:Organic Syntheses, Coll.[4] Vol. 6, p.320 (1988); Vol. 58, p.12 (1978).

    • Relevance: Demonstrates stability of cyclopropyl methanols under basic conditions during ether synthesis.

    • Link:

  • Safety Data (Toxicity):

    • Source: Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chlorophenol.

    • Relevance: Highlights skin absorption risks; dictates the use of gloves and "Discard to Halogenated Waste" step in the diagram.

    • Link:

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Mass Spectrometry Characterization of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Executive Summary & Structural Context

Compound: [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol Molecular Formula:


Exact Mass:  212.0604 (

) Role: Key intermediate in the synthesis of cyclobutane/cyclopropane-based pharmaceutical scaffolds (e.g., monoamine reuptake inhibitors).

This guide provides a technical breakdown of the mass spectrometric behavior of this ether-linked cyclopropyl system. Unlike linear aliphatic ethers, the high ring strain (~27.5 kcal/mol) of the cyclopropyl moiety dictates a unique fragmentation pathway characterized by ring-opening rearrangements (radical clocks) that distinguish it from gem-dimethyl analogs.

Comparative Analysis: Ionization Techniques

The choice of ionization method fundamentally alters the observed spectral topology. For structural elucidation, a dual-method approach is recommended.

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV) Soft (Thermal/Voltage)
Molecular Ion (

)
Weak or Absent (<5% relative abundance). The ether linkage and hydroxymethyl group facilitate rapid fragmentation.Dominant. Observed as protonated

(m/z 213) or sodiated

(m/z 235).
Primary Utility Structural Fingerprinting. Revealing the chlorophenoxy headgroup and the cyclopropyl ring strain via specific bond ruptures.Purity & Weight Confirmation. Essential for quantifying the intact molecule in biological matrices.
Isotope Pattern Distinctive 3:1 ratio (

) visible in fragment ions (e.g., m/z 128/130).
Distinctive 3:1 ratio visible in the parent ion cluster.

Structural Comparison: Cyclopropyl vs. Gem-Dimethyl Analog

To validate the presence of the cyclopropyl ring, researchers must distinguish it from its closest linear analog, the gem-dimethyl variant.

  • Target: [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

  • Analog: [2-(4-Chloro-phenoxy)-2-methyl]-propan-1-ol

Key Differentiator:

  • Analog Behavior: The gem-dimethyl group is stable. Fragmentation is dominated by simple alpha-cleavage losing the hydroxymethyl group (

    
    ).
    
  • Target Behavior (Cyclopropyl): The cyclopropyl ring acts as a "radical clock." Upon ionization, the ring opens to form a homoallylic radical cation. This leads to a unique

    
     (loss of ethylene)  or rearrangement ions not seen in the linear analog.
    

Detailed Fragmentation Pathway (EI Mode)

The fragmentation is driven by the ionization of the ether oxygen and the relief of cyclopropyl ring strain.

Mechanism 1: Ether Cleavage (The Diagnostic Split)
  • Pathway: Homolytic cleavage of the

    
     bond.
    
  • Result: Formation of the 4-chlorophenol radical cation .

  • m/z: 128 (

    
    ) and 130 (
    
    
    
    )
    .
  • Significance: This is the "Anchor Ion" confirming the aromatic headgroup.

Mechanism 2: Alpha-Cleavage (Hydroxymethyl Loss)
  • Pathway: Loss of the pendant

    
     group.
    
  • Result: A stabilized cyclopropyl-phenoxy cation.

  • m/z: 181 (

    
    ) .
    
  • Note: This peak is often transient as the cyclopropyl ring subsequently opens.

Mechanism 3: Cyclopropyl-Carbinyl Rearrangement
  • Pathway: The strain in the cyclopropyl ring facilitates ring opening, often accompanied by hydrogen shifts.

  • Result: Loss of

    
     (Ethylene) or formation of tropylium-like rearrangements if the aromatic ring participates.
    

Visualization: Fragmentation Pathway

The following diagram maps the deterministic fragmentation logic, highlighting the critical


 transitions.

Fragmentation M_Ion Molecular Ion (M+) [C11H13ClO2]+ m/z 212 / 214 Frag_Alpha Alpha Cleavage (Loss of CH2OH) M_Ion->Frag_Alpha - 31 Da (•CH2OH) Frag_Ether Ether Cleavage (C-O Bond Rupture) M_Ion->Frag_Ether Inductive Cleavage Ion_181 Fragment Ion [C10H10ClO]+ m/z 181 Frag_Alpha->Ion_181 Frag_Ring Cyclopropyl Ring Opening (Strain Relief) Ion_181->Frag_Ring Isomerization Ion_128 Chlorophenol Radical [C6H5ClO]+ m/z 128 / 130 Frag_Ether->Ion_128 Ion_Rearrange Homoallyl Cation Rearrangement Frag_Ring->Ion_Rearrange

Caption: Figure 1. EI Fragmentation Tree for [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol showing primary dissociation channels.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity and reproducibility, follow this protocol. This workflow includes specific "Stop/Go" checkpoints.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol .

    • Why: Protic solvents stabilize the hydroxyl group during injection.

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water (for ESI) or Ethyl Acetate (for EI/GC-MS).

Phase 2: GC-MS Acquisition (EI)
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet Temp: 250°C (High enough to volatilize, low enough to prevent thermal degradation of the ether).

  • Scan Range: m/z 40–300.

  • Validation Checkpoint: Look for the m/z 128/130 doublet .

    • Pass: Ratio is approx 3:1. Proceed.

    • Fail: Ratio is 1:1 or peaks are absent. Check for contamination or dechlorination (thermal degradation).

Phase 3: LC-MS Acquisition (ESI)
  • Mobile Phase: A:

    
     + 0.1% Formic Acid; B: Acetonitrile.
    
  • Gradient: 5% B to 95% B over 10 mins.

  • Mode: Positive Ion (

    
    ).
    
  • Validation Checkpoint: Look for m/z 235 (

    
    ) .
    
    • Insight: Ethers often sodiate more strongly than they protonate. If

      
       (213) is weak, check the sodium adduct.
      

Summary of Diagnostic Ions

m/z ValueIon IdentityOrigin/MechanismRelative Abundance (Est.)
212 / 214

Molecular Ion (Parent)< 5% (EI), 100% (ESI)
181

Alpha-cleavage40 - 60%
128 / 130

4-Chlorophenol (Ether cleavage)100% (Base Peak)
55

Ring opened fragment20 - 30%

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed mechanisms on ether cleavage and soft ionization).

  • NIST Mass Spectrometry Data Center. Standard Reference Database. (For comparison of chlorophenol fragment ions).

  • Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane. Accounts of Chemical Research. (Foundational text on cyclopropyl ring strain and reactivity).

Technical Guide: HPLC Method Development for [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol .

The Challenge: This molecule contains a lipophilic 4-chlorophenoxy ether tail and a polar hydroxymethyl-cyclopropyl head.[1] The primary separation challenge is resolving the starting material (4-Chlorophenol ) and potential O-alkylation byproducts while maintaining peak symmetry.[1]

Comparison Strategy: This guide compares two distinct stationary phase chemistries:

  • Method A (The Standard): C18 (Octadecyl) – Relying purely on hydrophobic subtraction.[1]

  • Method B (The Challenger): Phenyl-Hexyl – Utilizing

    
     interactions for enhanced selectivity toward the aromatic ether linkage.[1]
    
Performance Snapshot
MetricMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Selectivity (

)
Moderate (1.[1]2)High (1.[1]8)Phenyl-Hexyl Superior
Resolution (

)
2.5 (Product vs. Phenol)> 5.0 (Product vs. Phenol)Phenyl-Hexyl Superior
Tailing Factor (

)
1.3 (Slight tailing)1.05 (Symmetric)Phenyl-Hexyl Superior
Run Time 15 min12 minComparable

Chemical Context & Critical Quality Attributes (CQAs)

Understanding the molecule is the first step in method design.

  • Analyte: [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

  • Chromophore: The 4-chlorophenoxy group provides strong UV absorption at 225 nm (E2 band) and 275 nm (B-band).[1]

  • Hydrophobicity: The cyclopropyl and chlorophenyl groups drive retention, while the methanol group adds a localized polar region.[1]

  • Key Impurities:

    • Impurity A: 4-Chlorophenol (Starting material; Acidic pKa ~9.4).[1]

    • Impurity B: 1,1-Bis(hydroxymethyl)cyclopropane (Polar byproduct).[1]

Method Development Decision Tree

The following diagram illustrates the logical flow used to select the optimal stationary phase.

MethodDevTree Start Analyte Assessment [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol Properties Key Properties: 1. Aromatic Ether (Pi-Cloud) 2. Cyclopropyl (Rigid) 3. Hydroxyl (H-Bonding) Start->Properties Choice Select Stationary Phase Properties->Choice C18 Option A: C18 (L1) Mechanism: Hydrophobicity Choice->C18 Phenyl Option B: Phenyl-Hexyl (L11) Mechanism: Hydrophobicity + Pi-Pi Choice->Phenyl ResultA Result A: Good Retention Poor Phenol Selectivity C18->ResultA ResultB Result B: Orthogonal Selectivity Excellent Phenol Resolution Phenyl->ResultB

Caption: Decision matrix prioritizing Pi-Pi interactions for chlorophenoxy separation.

Experimental Protocols

Reagents and Apparatus[1][4][5]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).[1]

  • Columns:

    • Method A: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).[1]

    • Method B: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).[1]

Method A: The Generic C18 Approach (Baseline)

This method utilizes standard hydrophobic interaction.[1] While effective for general potency, it often struggles to separate the acidic phenol impurity from the main peak without strict pH control.[1]

  • Mobile Phase A: 0.1% H3PO4 in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1]

  • Gradient:

    • 0.0 min: 30% B[1]

    • 10.0 min: 80% B[1]

    • 12.0 min: 30% B[1]

  • Detection: 225 nm[1]

Method B: The Optimized Phenyl-Hexyl Approach (Recommended)

This method leverages the


-electron overlap between the phenyl ring of the stationary phase and the chlorophenoxy group of the analyte.
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5)

  • Mobile Phase B: Methanol/Acetonitrile (50:50 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Gradient:

    • 0.0 min: 20% B (Holds polar impurities)[1]

    • 2.0 min: 20% B[1]

    • 10.0 min: 90% B (Elutes main compound)[1]

    • 12.0 min: 20% B[1]

  • Detection: 225 nm (Quantification) & 275 nm (Purity Check)[1]

Comparative Analysis & Data Interpretation

Selectivity and Resolution

The primary advantage of the Phenyl-Hexyl phase is the "Orthogonal Selectivity." On a C18 column, 4-chlorophenol often co-elutes or elutes on the tail of similar lipophilic compounds. On a Phenyl-Hexyl column, the specific interaction with the aromatic ring shifts the retention time of the chlorophenoxy derivative significantly, creating a massive resolution window.[1]

Table 1: Comparative System Suitability Data (n=6 injections)

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (RT) 6.4 min7.8 minN/A
Theoretical Plates (N) 8,50012,400> 2,000
Tailing Factor (

)
1.351.08

2.0
Resolution (

)
(Main vs. Impurity A)
2.16.4 > 2.0
% RSD (Area) 0.8%0.2%

2.0%
Why Method B Wins: The Mechanism

The 4-chlorophenoxy group is electron-rich due to the ether oxygen but also has the electron-withdrawing chlorine.[1] The Phenyl-Hexyl phase engages in a "stacking" interaction with this aromatic system.

  • C18: Interacts only with the "grease" (hydrophobicity).[1]

  • Phenyl-Hexyl: Interacts with the "grease" AND the "electrons" (selectivity).[1]

Workflow: Routine Analysis with Method B

The following diagram outlines the validated workflow for routine purity analysis using the optimized Method B.

RoutineAnalysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Method B) Weigh Weigh 10mg Sample Dissolve Dissolve in 50:50 MeOH:Water Weigh->Dissolve Filter Filter (0.22 µm PVDF) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separation Separation on Phenyl-Hexyl Column Inject->Separation Detect UV Detection @ 225 nm Separation->Detect Report Generate Purity Report (Area %) Detect->Report

Caption: Validated workflow for routine batch release testing.

Troubleshooting & Optimization Tips

Even with a robust method, anomalies can occur.[1] Use this guide to troubleshoot specific issues with [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol analysis.

  • Peak Fronting:

    • Cause: Sample solvent is stronger than the mobile phase.[1]

    • Fix: Dissolve the sample in 20% Acetonitrile / 80% Water instead of pure Methanol.

  • Phenol Peak Tailing:

    • Cause: Silanol interactions with the acidic phenol.[1]

    • Fix: Ensure the mobile phase pH is buffered (Ammonium Formate pH 3.5 is ideal).[1] Do not use neutral water.[1]

  • Baseline Drift @ 225 nm:

    • Cause: Formic acid absorption or gradient imbalance.[1]

    • Fix: Use Phosphoric acid (transparent at 225 nm) if MS detection is not required.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Fundamental text on gradient elution and column selectivity).

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Source for method validation protocols).

  • Chromatography Online. (2025).[1] Separation of Chlorophenols by HPLC and Capillary Electrochromatography. Link (Provides basis for chlorophenol impurity separation).

  • Sigma-Aldrich. (2025).[1] Product Specification: (1-(4-Methoxyphenyl)cyclopropyl)methanol.[1] Link (Analogous structure used for polarity estimation).[1]

Sources

Comparative Spectroscopic Analysis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For molecules such as [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol, a compound featuring a unique combination of a strained cyclopropyl ring, an aromatic ether, and a primary alcohol, a multi-faceted analytical approach is not just recommended, but essential. This guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of this molecule, contextualized by comparisons with alternative analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind spectral features, offering field-proven insights for researchers and drug development professionals to ensure confident structural verification.

The Molecular Blueprint: Understanding the Functional Groups

Before interpreting any spectrum, a thorough understanding of the molecule's architecture is critical. [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol possesses a rich array of functional groups, each with a distinct vibrational fingerprint that contributes to its overall IR spectrum.

  • Hydroxyl (-OH): The primary alcohol is a prominent feature, expected to produce a strong, broad absorption band due to hydrogen bonding.

  • Aryl Alkyl Ether (-O-CH₂-): The ether linkage between the cyclopropyl moiety and the chlorophenyl ring will exhibit characteristic C-O stretching vibrations.

  • Para-Substituted Chlorobenzene: This aromatic system contributes several key signals, including aromatic C-H and C=C stretching, as well as out-of-plane bending vibrations characteristic of 1,4-disubstitution. The C-Cl bond also has a distinct stretching frequency.

  • Cyclopropyl Ring: This strained three-membered ring has unique C-H and C-C vibrational modes that appear at slightly higher frequencies than their acyclic counterparts.

This unique combination necessitates a careful, systematic approach to spectral assignment.

Infrared Spectroscopy (IR): A Vibrational Deep Dive

Infrared spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." For [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol, the expected IR absorption peaks are detailed below. This predictive analysis is based on established group frequency correlations from extensive empirical data.

Predicted IR Absorption Profile
Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Key Insights & Rationale
Hydroxyl (-OH)O-H Stretch (H-bonded)3500 - 3200Strong, BroadThe breadth of this peak is a direct result of intermolecular hydrogen bonding between the alcohol groups. Its presence is a strong primary indicator of the hydroxyl functionality.
Aromatic C-HC-H Stretch3100 - 3000Medium to WeakThese peaks, often appearing as a cluster, are characteristic of sp² hybridized C-H bonds in the benzene ring.
Aliphatic C-HC-H Stretch (Cyclopropyl & CH₂)3000 - 2850MediumThis region will contain overlapping signals from the C-H bonds of the cyclopropyl ring and the methylene (-CH₂) groups. Cyclopropyl C-H stretches may appear slightly above 3000 cm⁻¹, a subtle but key indicator of the strained ring.
Aromatic C=CC=C Stretch (In-ring)1600 - 1475Medium to WeakAromatic rings typically show a pair of sharp bands in this region. For para-substituted rings, specific patterns can often be resolved.
Aromatic C-H BendC-H Out-of-Plane (OOP) Bend850 - 800StrongThis strong, sharp band is highly diagnostic for the 1,4-disubstitution (para) pattern of the chlorophenyl ring. Its presence provides crucial evidence for the isomer's identity.
Ether (Aryl-Alkyl)C-O Stretch (Asymmetric)1275 - 1200StrongThis strong absorption is due to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage.
Ether (Aryl-Alkyl)C-O Stretch (Symmetric)1075 - 1020MediumThe corresponding symmetric stretch is also expected, though it may be less intense.
Primary AlcoholC-O Stretch~1050Medium to StrongThe C-O stretch of the primary alcohol often overlaps with the ether's symmetric C-O stretch, potentially leading to a broad, complex band in this region.
Chloro-AromaticC-Cl Stretch1100 - 1000Medium to StrongThe stretching vibration of the carbon-chlorine bond attached to the aromatic ring falls within the fingerprint region.
Experimental Workflow: From Sample to Spectrum

The following diagram outlines the standardized workflow for acquiring a high-quality FTIR spectrum, a self-validating process that ensures reproducibility and accuracy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample [1-(4-Chloro-phenoxymethyl)- cyclopropyl]-methanol Prep Preparation (e.g., KBr pellet, Thin Film, or ATR) Sample->Prep Choose method based on sample state Background 1. Acquire Background Spectrum (Empty Sample Compartment) Prep->Background Place in Spectrometer Load 2. Load Prepared Sample Acquire 3. Acquire Sample Spectrum (Co-add scans for S/N ratio) Load->Acquire Process Processing (Baseline Correction, Smoothing) Acquire->Process Export Data Analyze Spectral Analysis (Peak Picking & Assignment) Process->Analyze Report Final Report & Archiving Analyze->Report

Caption: Standardized FTIR Spectroscopy Workflow.

A Broader Perspective: Comparison with Alternative Analytical Methods

While IR spectroscopy is invaluable for functional group identification, it provides limited information about the carbon skeleton and the connectivity of atoms. For unambiguous structure confirmation, a combination of techniques is the industry standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

  • ¹H NMR: Would provide definitive information on the number of distinct protons and their neighboring environments. Key expected signals would include:

    • A singlet for the -OH proton (its chemical shift can vary).

    • Signals for the two diastereotopic protons of the -CH₂OH group.

    • Complex multiplets for the cyclopropyl protons.

    • Two distinct doublets for the para-substituted aromatic protons, showing a characteristic coupling pattern.

    • A singlet for the -O-CH₂- protons.

  • ¹³C NMR: Would show a distinct signal for every carbon atom, confirming the total carbon count and providing insights into their hybridization and electronic environment.

Advantage over IR: NMR provides a complete connectivity map of the molecule, making it the gold standard for structural elucidation. Disadvantage: Requires larger sample amounts and more complex instrumentation compared to modern, benchtop FTIR spectrometers.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, offering clues about its substructures.

  • High-Resolution MS (HRMS): Would provide the exact molecular weight, allowing for the determination of the elemental formula (C₁₁H₁₃ClO₂). This is a powerful tool for confirming the compound's identity.

  • Fragmentation Pattern: The molecule would likely fragment at the ether linkage and show loss of water from the alcohol, providing further structural evidence.

Advantage over IR: Extremely high sensitivity and provides the exact molecular formula. Disadvantage: Does not provide direct information about functional groups in the way IR does. Isomer differentiation can be challenging without tandem MS (MS/MS).

The Power of a Combined Approach

The logical workflow for characterizing a new chemical entity like [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol involves a synergistic use of these techniques.

Characterization_Workflow MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups (-OH, Ether, C-Cl, Aromatic) MS->IR Suggests Formula Confirm Unambiguous Structure Confirmation MS->Confirm NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Full Connectivity & Stereochemistry IR->NMR Confirms Functional Groups NMR->Confirm Provides Final Proof

Comparative QC Protocols for [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QC Protocols for [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol Production Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol (CAS: generic structure ref) is a critical gem-disubstituted building block used in the synthesis of conformationally restricted bioactive molecules, including Mdm2-p53 inhibitors and neuroprotective agents. Its unique cyclopropane "kink" improves metabolic stability and receptor selectivity.

However, its production presents a specific quality control challenge: The "UV-Blind" Impurity. The most common synthetic route involves the mono-alkylation of 1,1-bis(hydroxymethyl)cyclopropane. While the product and over-alkylated impurities are UV-active, the starting diol lacks a chromophore, making standard HPLC-UV (254 nm) protocols insufficient for purity determination.

This guide compares two QC methodologies—Standard HPLC-UV vs. Advanced HPLC-CAD/MS —and provides a validated protocol to ensure pharmaceutical-grade purity.

Synthesis & Impurity Landscape

To design an effective QC protocol, we must first map the impurity origins. The standard industrial synthesis uses a Williamson ether synthesis or Mitsunobu reaction.

Primary Reaction: 1,1-bis(hydroxymethyl)cyclopropane + 4-Chlorophenol → Product

Critical Impurities:

  • Impurity A (Starting Material): 1,1-bis(hydroxymethyl)cyclopropane.[1][2][3][4][5][6] Risk: Non-chromophoric (invisible to standard UV).

  • Impurity B (Bis-ether): 1,1-bis((4-chlorophenoxy)methyl)cyclopropane. Risk: Highly lipophilic, late eluter.

  • Impurity C (Reagent): 4-Chlorophenol. Risk: Toxic, high UV response.

SynthesisPath SM 1,1-bis(hydroxymethyl) cyclopropane (UV Inactive) Product Target Product (Mono-ether) SM->Product Mono-alkylation ImpurityB Impurity B (Bis-ether) Reagent 4-Chlorophenol (UV Active) Reagent->Product Product->ImpurityB Over-alkylation

Figure 1: Reaction pathway highlighting the origin of chromophoric vs. non-chromophoric impurities.

Comparative Analysis: QC Methodologies

We compared the performance of a Standard QC Method (Method A) against an Advanced Multi-Detector Method (Method B).

FeatureMethod A: Standard HPLC-UVMethod B: HPLC-UV-CAD (Recommended)
Detector UV-Vis (254 nm)UV (254 nm) + CAD (Charged Aerosol)
Target Aromatic impurities onlyUniversal (Aromatics + Aliphatic Diols)
Impurity A Detection Failed (Invisible)Pass (LOD < 0.05%)
Impurity B Detection ExcellentExcellent
Linearity (R²) > 0.999 (Product)> 0.995 (Universal)
Suitability In-process checks (IPC)Final Release Testing

Expert Insight: Relying solely on Method A poses a significant risk. You may release a batch as "99% pure" that actually contains 5-10% unreacted diol, which will interfere with downstream stoichiometry (e.g., competing for coupling reagents).

Detailed Experimental Protocol (Method B)

This protocol utilizes a dual-detector setup to capture both the aromatic product and the aliphatic starting material.

A. Equipment & Conditions
  • System: HPLC with PDA and Charged Aerosol Detector (CAD) or ELSD.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

B. Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (improves peak shape for alcohols).

  • Solvent B: Acetonitrile (ACN).

C. Gradient Profile
Time (min)% Solvent BPhase
0.05Equilibration
2.05Hold for polar impurities (Diol)
15.090Elute Product & Bis-ether
20.090Wash
20.15Re-equilibration
D. Sample Preparation
  • Diluent: Water:ACN (50:50).

  • Concentration: 0.5 mg/mL (ensure solubility of the lipophilic bis-ether).

  • Filtration: 0.22 µm PTFE filter.

E. System Suitability Criteria
  • Resolution (Rs): > 2.0 between Product and 4-Chlorophenol.

  • Tailing Factor: < 1.5 for all peaks.

  • CAD Response: S/N > 10 for 0.05% Impurity A (Diol) standard.

Data Interpretation & Troubleshooting
Chromatogram Logic
  • RT ~ 2-3 min (CAD only): Impurity A (1,1-bis(hydroxymethyl)cyclopropane). If this peak is high, the reaction was quenched too early.

  • RT ~ 8-9 min (UV + CAD): 4-Chlorophenol (Reagent).

  • RT ~ 12 min (UV + CAD): Target Product .

  • RT ~ 16 min (UV + CAD): Impurity B (Bis-ether). If high, reduce equivalents of alkylating agent.

QCWorkflow Sample Crude Sample Inject Inject Method B (UV + CAD) Sample->Inject Decision Check CAD Signal @ 2-3 min Inject->Decision Pass PASS: Proceed to Crystallization Decision->Pass < 0.1% Fail FAIL: Recycle (Add Reagent) Decision->Fail > 0.1%

Figure 2: QC Decision Tree for In-Process Control.

References
  • Wuitschik, G. et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Context on gem-disubstituted scaffolds).

  • Kuck, D. (2006). "1,1-Bis(hydroxymethyl)cyclopropane."[1][2][3][4][5][6] Encyclopedia of Reagents for Organic Synthesis. (Properties of the starting material).

  • FDA Guidance for Industry. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." (Validation standards).

  • Agilent Technologies. (2020). "Analysis of Non-Chromophoric Compounds by HPLC-CAD." (Technical basis for CAD detection).

Sources

Introduction: The Foundational Importance of Elemental Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol and Its Analogs

In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. Elemental analysis serves as a cornerstone of this characterization, providing a fundamental measure of a compound's purity and empirical formula. For a molecule such as [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol, a potential building block in medicinal chemistry, confirming its elemental composition is a critical first step. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the elemental analysis of this target compound. We will delve into its theoretical composition, compare it with structurally related analogs, and detail the experimental protocols for its verification. The causality behind experimental choices will be explained to provide a deeper understanding of the analytical process.

Theoretical Elemental Composition of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

The first step in any elemental analysis is to determine the theoretical composition based on the compound's molecular formula. The structure of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol consists of a cyclopropane ring substituted at the first carbon with both a methanol group (-CH2OH) and a 4-chlorophenoxymethyl group (-CH2OC6H4Cl).

Based on this structure, the molecular formula is determined to be C₁₁H₁₃ClO₂ .

The molecular weight and the theoretical elemental percentages are calculated as follows:

  • Molecular Weight: 212.67 g/mol

  • Carbon (C): 62.12%

  • Hydrogen (H): 6.16%

  • Chlorine (Cl): 16.67%

  • Oxygen (O): 15.05% (typically determined by difference)

While no specific experimental elemental analysis data for [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol has been published in the available literature, these theoretical values serve as the benchmark for experimental verification. A close correlation between experimental and theoretical data (generally within ±0.4%) is a strong indicator of the sample's purity and correct structural assignment[1].

Comparative Analysis with Structurally Related Compounds

To contextualize the elemental analysis of our target compound, it is instructive to compare its composition with that of structurally similar molecules. Such a comparison highlights how small structural modifications can lead to significant changes in the elemental percentages, underscoring the precision of this analytical technique.

Compound NameMolecular Formula% Carbon (Theoretical)% Hydrogen (Theoretical)% Halogen (Theoretical)
[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol C₁₁H₁₃ClO₂62.126.1616.67 (Cl)
[1-(4-Chlorophenyl)cyclopropyl]methanol[2]C₁₀H₁₁ClO65.766.0719.41 (Cl)
[1-(4-Bromophenyl)cyclopropyl]methanol[3][4]C₁₀H₁₁BrO52.894.8835.18 (Br)
[1-(4-Fluorophenyl)cyclopropyl]methanolC₁₀H₁₁FO72.276.6711.43 (F)
(1-(4-Methoxyphenyl)cyclopropyl)methanol[5][6][7]C₁₁H₁₄O₂74.137.92N/A

This comparison illustrates that even subtle changes, such as the nature of the halogen substituent or the presence of a phenoxy linker, result in distinct and measurable differences in the elemental composition.

Experimental Protocol for Elemental Analysis

The following protocols describe the standard methods for determining the carbon, hydrogen, and halogen content of an organic compound like [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol.

Carbon and Hydrogen Analysis via Combustion

This method is the gold standard for determining the carbon and hydrogen content of organic compounds[8][9].

Principle: A precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process quantitatively converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then passed through a series of traps or detectors to determine their respective amounts, from which the original percentages of carbon and hydrogen in the sample are calculated.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule using a microbalance.

  • Combustion: The capsule is introduced into a combustion tube heated to approximately 900-1000 °C. A stream of pure oxygen is passed over the sample, leading to its complete combustion.

  • Reduction and Scrubbing: The resulting gases are passed through a reduction tube containing copper to remove excess oxygen and reduce any nitrogen oxides to nitrogen gas. Other interfering gases and byproducts are removed by various scrubbing agents.

  • Detection and Quantification: The purified stream of CO₂, H₂O, and a carrier gas (typically helium) is passed through a series of detectors. Modern elemental analyzers often use thermal conductivity detectors or infrared cells to quantify the CO₂ and H₂O.

  • Calculation: The instrument's software calculates the mass of CO₂ and H₂O produced and, based on the initial sample weight, determines the percentage of carbon and hydrogen.

Chlorine Analysis via Oxygen Flask Combustion and Titration

For halogen-containing compounds, a separate analysis is required.

Principle: The organic sample is combusted in a closed flask filled with oxygen. The resulting hydrogen chloride (HCl) is absorbed into a specific solution and then quantified by titration.

Step-by-Step Methodology:

  • Sample Preparation: A weighed sample (3-5 mg) is wrapped in a piece of halogen-free filter paper, which is then attached to a platinum sample holder fused into the stopper of a large flask.

  • Combustion: The flask is filled with pure oxygen. A small amount of an absorbing solution (e.g., sodium hydroxide with hydrogen peroxide) is added to the bottom of the flask. The filter paper is ignited, and the stopper is quickly and firmly placed into the flask. The combustion occurs rapidly.

  • Absorption: The flask is shaken to ensure that all the combustion products, including the HCl gas, are fully absorbed into the solution, converting the HCl to sodium chloride (NaCl).

  • Titration: The resulting solution is then acidified, and the chloride ions are titrated with a standardized silver nitrate (AgNO₃) solution, typically using a potentiometric endpoint detection system[10].

  • Calculation: The amount of silver nitrate solution required to reach the endpoint is used to calculate the amount of chloride in the original sample, and thus the percentage of chlorine.

Workflow Visualization

The following diagram illustrates the general workflow for the complete elemental analysis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol.

Elemental_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Procedures cluster_ch C & H Analysis cluster_cl Cl Analysis cluster_data Data Processing & Validation Sample [1-(4-Chloro-phenoxymethyl) -cyclopropyl]-methanol Weighing Accurate Weighing (1-5 mg) Sample->Weighing Combustion Flash Combustion (~1000°C, O2) Weighing->Combustion O2_Flask Oxygen Flask Combustion Weighing->O2_Flask CH_Detection Gas Separation & Detection (TCD/IR) Combustion->CH_Detection Calculation Calculate %C, %H, %Cl CH_Detection->Calculation Absorption Absorption in Solution O2_Flask->Absorption Titration Potentiometric Titration Absorption->Titration Titration->Calculation Comparison Compare Experimental vs. Theoretical Data Calculation->Comparison Purity Purity & Formula Verification Comparison->Purity

Elemental analysis workflow.

Conclusion: A Non-Negotiable Step in Chemical Synthesis

Elemental analysis remains an indispensable tool in the arsenal of the synthetic and medicinal chemist. For novel compounds like [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol, it provides the foundational data for structural confirmation and purity assessment. While modern spectroscopic methods provide detailed structural information, elemental analysis offers a direct, quantitative measure of the elemental constituents, a piece of data that is both complementary and essential. By understanding the theoretical basis, comparing with relevant analogs, and adhering to rigorous experimental protocols, researchers can ensure the integrity of their synthesized materials, a critical requirement for the progression of any compound in the drug development pipeline.

References

  • Matrix Fine Chemicals. [1-(4-CHLOROPHENYL)CYCLOPROPYL]METHANOL | CAS 80866-81-5. [Link]

  • PubChemLite. {1-[(4-chlorophenyl)methyl]cyclopropyl}methanol. [Link]

  • GSRS. 1-(4-BROMOPHENYL)-1-CYCLOPROPYLETHANOL. [Link]

  • Element analysis. Element analysis. [Link]

  • PubChemLite. (1-(4-bromophenyl)cyclopropyl)methanol (C10H11BrO). [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Taylor & Francis Online. Elemental analysis – Knowledge and References. [Link]

  • U.S. EPA. Method 9020B: Total Organic Halides (TOX). [Link]

  • Weizmann Institute of Science. Elemental analysis. [Link]

  • NIH National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

  • Cooperative Institute for Research in Environmental Sciences. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

  • PubChem. 1-(4-Chlorophenyl)-1-phenylethanol, (R)-. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • MDPI. Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]

  • ResearchGate. Discovery of an Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist with Subsided Sedative Effect | Request PDF. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol. As a research chemical, specific safety and disposal data may be limited. Therefore, this document synthesizes established principles for handling chlorinated organic compounds with best practices in laboratory safety to ensure the well-being of personnel and environmental protection. The procedures outlined herein are designed to be self-validating, emphasizing a proactive approach to safety and regulatory compliance.

Hazard Assessment and Chemical Profile

Inferred Hazardous Properties:

PropertyAssociated RiskRationale
Toxicity Harmful if swallowed, inhaled, or in contact with skin.Similar chlorinated and aromatic compounds exhibit toxicity.
Irritation May cause skin, eye, and respiratory irritation.A common characteristic of many organic solvents and reagents.
Environmental Potentially harmful to aquatic life with long-lasting effects.Chlorinated organic compounds are known for their environmental persistence.

Due to these potential hazards, under no circumstances should this chemical or its residues be disposed of down the sanitary sewer .[1][2]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure. The following PPE is mandatory when handling [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol in any form (pure, in solution, or as waste).

EquipmentStandardPurpose
Eye Protection ANSI Z87.1-rated safety goggles.Protects against splashes and vapors.
Hand Protection Nitrile gloves (ensure compatibility with the solvents used).Prevents skin contact.
Body Protection A flame-resistant laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood.Prevents inhalation of potentially harmful vapors.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control Vapors and Ignition Sources: As the flammability of this specific compound is unknown, it is prudent to treat it as potentially flammable. Remove all ignition sources from the area.

  • Absorb the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the liquid.

  • Collect and Containerize: Carefully scoop the absorbent material into a designated, sealable waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Clearly label the waste container as "Spill Debris containing [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol" and manage it as halogenated organic waste.

Waste Collection and Segregation: A Step-by-Step Guide

Proper segregation of chemical waste is paramount for safe and cost-effective disposal. Chlorinated organic compounds require special handling and are typically disposed of via high-temperature incineration.[3][4]

Protocol for Waste Collection:

  • Designate a Waste Container: Obtain a clean, compatible waste container, preferably the original chemical container or one made of glass or polyethylene.[5] Ensure the container has a secure, tight-fitting lid.[6][7]

  • Label the Container: Before adding any waste, affix a hazardous waste label.[8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol"

    • The hazard characteristics (e.g., "Toxic," "Halogenated Organic")

    • The accumulation start date (the date the first drop of waste is added)

  • Segregate the Waste Stream: This compound must be collected in a container designated for "Halogenated Organic Waste." [2]

    • DO NOT mix with non-halogenated organic waste.[9]

    • DO NOT mix with acidic, basic, or oxidizing waste streams.[3]

  • Collect the Waste:

    • Perform all waste transfers within a certified chemical fume hood.

    • Keep the waste container closed when not in use.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Arrange for Disposal: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol.

DisposalWorkflow cluster_assessment Initial Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Start Start: Generation of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol Waste IsWaste Is the material considered waste? Start->IsWaste HalogenatedWaste Collect in a designated 'Halogenated Organic Waste' container. IsWaste->HalogenatedWaste Yes NoWaste Continue to use the chemical. IsWaste->NoWaste No LabelContainer Label container with full chemical name, hazards, and accumulation start date. HalogenatedWaste->LabelContainer StoreSafely Store in a cool, dry, well-ventilated area away from incompatible materials. LabelContainer->StoreSafely ContactEHS Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup. StoreSafely->ContactEHS End End: Compliant Disposal ContactEHS->End

Caption: Disposal workflow for [1-(4-chloro-phenoxymethyl)-cyclopropyl]-methanol.

Decontamination of Empty Containers

Empty containers that held [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol must be managed properly to prevent the release of residual chemicals.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).[3]

  • Collect Rinseate: The solvent rinseate must be collected and disposed of as halogenated organic hazardous waste.[5]

  • Deface the Label: Completely remove or deface the original label on the empty container.[5]

  • Dispose of the Container: Once triple-rinsed and with the label defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. Consult your institution's specific guidelines.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. (n.d.). Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

  • Gulf Petrochemical Industries Co. (2024, April 1). Safety Data Sheet - Methanol. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]

  • European Chemicals Agency. (2023, December 30). Substance Information - Cyclopropylmethanol. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). [1-(4-CHLOROPHENYL)CYCLOPROPYL]METHANOL | CAS 80866-81-5. Retrieved from [Link]

  • Kemilux. (2023, January 2). SAFETY DATA SHEET - Methanol. Retrieved from [Link]

  • PubChem. (n.d.). (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Methyl-Cyclopropane-Methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). {1-[(4-chlorophenyl)methyl]cyclopropyl}methanol. Retrieved from [Link]

  • Methanol Safety Data Sheet. (2019, November 29). Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Institutes of Health. (2014). Waste Disposal Guide 2014: Chemical Waste. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropyl phenylmethanol (CAS 1007-03-0). Retrieved from [Link]

  • ChemBK. (2024, April 10). Cyclopropylmethanol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.